Gabapentin Enacarbil

Catalog No.
S528626
CAS No.
478296-72-9
M.F
C16H27NO6
M. Wt
329.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin Enacarbil

CAS Number

478296-72-9

Product Name

Gabapentin Enacarbil

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility of 0.5 mg/mL in water

Synonyms

1-(((alpha-isobutanoyloxyethoxy)carbonyl)aminomethyl)-1-cyclohexaneacetic acid, gabapentin enacarbil, XP 10569, XP 11084, XP 11239, XP 12464, XP 13512, XP-10569, XP-11084, XP-11239, XP-12464, XP-13512, XP10569, XP11084, XP11239, XP12464, XP13512

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O

The exact mass of the compound Gabapentin enacarbil is 329.18384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility of 0.5 mg/ml in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

gabapentin enacarbil mechanism of action alpha-2-delta subunit

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Rationale and Pharmacokinetic Advantages

Gabapentin enacarbil itself is not active; it was developed to improve upon gabapentin's problematic absorption [1]. The table below summarizes its key pharmacokinetic characteristics.

Feature This compound (Prodrug) Gabapentin (Active Drug)
Chemical Definition Carbamate ester prodrug of gabapentin [1] Alkylated GABA analog [2]
Absorption Mechanism Utilizes high-capacity nutrient transporters (MCT-1 and SMVT) throughout the GI tract [1] Saturable absorption via amino acid transporters in a limited region of the small intestine [1]
Key Pharmacokinetic Traits Dose-proportional exposure; sustained, extended-release profile; predictable bioavailability [1] Non-linear pharmacokinetics; short half-life; high inter-patient variability [1]
Conversion to Active Drug Efficiently hydrolyzed to gabapentin by non-specific esterases after absorption [1] Active drug itself

Molecular Mechanism of Action

The therapeutic effects of this compound are attributable to gabapentin, which is released after the prodrug is absorbed and cleaved [1]. The core mechanism involves a specific interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), particularly the N-type calcium channels [3] [4].

mechanism Prodrug This compound (Prodrug) ActiveDrug Gabapentin (Active Drug) Prodrug->ActiveDrug Hydrolyzed by Esterases Target Binds to α2δ-1 Subunit of Voltage-Gated Calcium Channels ActiveDrug->Target Effect1 Inhibits Calcium Influx Target->Effect1 Effect2 Reduces Neurotransmitter Release (Glutamate, Substance P) Effect1->Effect2 Outcome Decreased Neuronal Excitability and Pain Signal Transmission Effect2->Outcome

In neuropathic pain states, nerve injury can cause an upregulation of the α2δ-1 subunit in the dorsal root ganglion (DRG) and spinal cord [5] [4]. Gabapentin binding to this subunit is thought to produce analgesia through several key actions:

  • Inhibition of calcium channel trafficking: It disrupts the Rab11-dependent recycling of the α2δ-1 subunit, preventing its trafficking from the cytoplasm to the presynaptic membrane [4] [6].
  • Reduction of excitatory neurotransmitter release: The decreased presence of functional channels at the membrane reduces calcium influx, thereby lowering the release of pro-nociceptive neurotransmitters like glutamate, substance P, and norepinephrine in the dorsal horn of the spinal cord [4] [7].
  • Modulation of descending pathways: It may also act on supraspinal regions to stimulate noradrenaline-mediated descending inhibition, contributing to its anti-hypersensitivity action [4].

Key Experimental Insights

Research into the mechanism often involves specific models and methods, as outlined below.

Experimental Aspect Key Methodologies & Observations Key Findings & Implications
In Vitro & Animal Models Use of neuropathic pain models (e.g., Spinal Nerve Ligation); measurement of calcium currents and neurotransmitter release; study of protein expression and localization [5] [4]. Confirmed α2δ-1 upregulation post-nerve injury; demonstrated that gabapentinoids inhibit injury-induced increase of α2δ-1 in presynaptic terminals; linked this inhibition to reduced spinal sensitization [5] [4].
Binding Affinity Radioligand binding assays (e.g., using [(3)H]gabapentin) [5] [3]. Gabapentin shows higher affinity for α2δ-1 (Kd = 59 nmol/L) than for α2δ-2 (Kd = 153 nmol/L), and no affinity for α2δ-3 [5].

Clinical and Therapeutic Context

This compound is approved for treating postherpetic neuralgia and moderate-to-severe restless legs syndrome [8] [9]. Its design provides a more favorable pharmacokinetic profile, which does not enhance intrinsic efficacy at the target but can improve real-world effectiveness by ensuring consistent drug delivery [1].

The α2δ subunit is a established target for neuropathic pain, and other drugs like pregabalin and the newer mirogabalin share this primary mechanism [7].

References

gabapentin enacarbil pharmacokinetics absorption MCT-1 SMVT transporters

Author: Smolecule Technical Support Team. Date: February 2026

Transport Mechanisms and Absorption Pathway

Gabapentin enacarbil utilizes specific high-capacity transporters for absorption, followed by conversion to the active drug, gabapentin. The diagram below illustrates this pathway and the sites of potential drug interactions.

G GE This compound (Oral Administration) MCT1 MCT-1 Transporter GE->MCT1 Intestinal Lumen SMVT SMVT Transporter GE->SMVT Hydrolysis Hydrolysis by Non-specific Esterases MCT1->Hydrolysis SMVT->Hydrolysis Gabapentin Gabapentin (Active Form) Hydrolysis->Gabapentin OCT2 Renal Elimination via OCT2 Gabapentin->OCT2 Systemic Circulation Interaction1 Naproxen (MCT-1 Substrate) Potential Absorption Interaction Interaction1->MCT1 Interaction2 Cimetidine (OCT2 Substrate) Potential Elimination Interaction Interaction2->OCT2

This compound absorption, conversion, and potential drug interaction sites.

  • Key Transporters: Unlike gabapentin, which is absorbed by a low-capacity, saturable L-type amino acid transporter primarily in the upper small intestine, this compound is a substrate for monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT) [1] [2]. These are high-capacity nutrient transporters expressed throughout the entire intestinal tract, including the colon [3] [1].
  • Post-Absorption Conversion: After active transport into the intestinal cells (enterocytes), this compound is rapidly and completely hydrolyzed by non-specific carboxylesterases to release gabapentin and an inert metabolite [3] [4] [2]. The gabapentin then enters the systemic circulation.

Quantitative Pharmacokinetic and Interaction Data

The distinct absorption pathway of this compound results in superior pharmacokinetic properties compared to gabapentin and influences its interaction profile.

Table 1: Key Pharmacokinetic Improvements of this compound vs. Gabapentin

Parameter Gabapentin This compound Significance
Absorption Transporters Low-capacity L-type amino acid transporter [1] High-capacity MCT-1 and SMVT [3] [1] Avoids saturation; enables higher and consistent absorption.
Site of Absorption Primarily upper small intestine [1] Throughout the small and large intestine [3] [1] Enables extended-release formulation and colonic absorption.
Bioavailability Dose-dependent (27%-60%); decreases at higher doses [1] [5] Significantly improved; ~75% in humans [1] Provides dose-proportional exposure.
Dosing Proportionality Non-linear (saturable) [1] [5] Linear up to at least 2100 mg (extended-release) [1] Predictable plasma concentrations.

Table 2: Clinically Observed Drug-Drug Interactions at Steady State [3]

Interaction Partner Impact on Gabapentin Exposure Proposed Mechanism

| Naproxen (500 mg twice daily) | • C~ss,max~: ↑ 8% • AUC~ss~: ↑ 13% | Competition for the MCT-1 transporter during intestinal absorption. | | Cimetidine (400 mg four times daily) | • AUC~ss~: ↑ 24% • Renal Clearance: Decreased | Competition for the OCT2 transporter during active renal secretion. |

Detailed Experimental Protocols for Key Studies

The following outlines the methodology from the pivotal clinical drug interaction studies, providing a template for similar pharmacokinetic investigations [3].

1. Study Design and Population

  • Design: Two separate, open-label, three-period, fixed-sequence studies.
  • Objective: To assess the pharmacokinetic interaction of this compound with naproxen and with cimetidine at steady state.
  • Subjects: Each study enrolled 12 healthy adults (age 18-55) with normal renal function (creatinine clearance ≥80 mL/min) [3].

2. Dosing Regimen to Achieve Steady State The studies were designed to ensure all drugs reached steady-state concentrations before pharmacokinetic assessment.

Table 3: Dosing Schedule for Drug Interaction Studies

Study Period 1 Period 2 Period 3
This compound + Naproxen This compound 1200 mg once daily (5 days) Washout → Naproxen 500 mg twice daily (5 days) This compound 1200 mg + Naproxen 500 mg (5 days)
This compound + Cimetidine This compound 1200 mg once daily (4 days) Washout → Cimetidine 400 mg four times daily (4 days) This compound 1200 mg + Cimetidine 400 mg (4 days)

3. Key Pharmacokinetic and Safety Measurements

  • Pharmacokinetic Sampling: Blood samples were collected to determine the steady-state parameters of gabapentin, including maximum plasma concentration (C~ss,max~), time to C~ss,max~ (T~ss,max~), area under the plasma concentration-time curve during a dosing interval (AUC~ss~), and renal clearance (CL~r~) [3].
  • Tolerability Assessment: Safety was evaluated by monitoring adverse events, clinical laboratory results, vital signs, and electrocardiograms throughout the study [3].

Key Takeaways for Drug Development

  • Rational Prodrug Design: this compound exemplifies a successful strategy of leveraging high-capacity, non-saturable nutrient transporters (MCT-1/SMVT) to overcome the pharmacokinetic flaws of a parent drug [1] [2].
  • Predictable, Low-Risk Interaction Profile: The clinical studies demonstrate that interactions at MCT-1 and OCT2 with common medications like naproxen and cimetidine are not clinically significant enough to require dose adjustment [3] [6].
  • Differentiation from Gabapentin: The fundamental difference in absorption mechanisms makes this compound a unique entity, requiring its own dedicated pharmacokinetic and drug interaction evaluation, separate from gabapentin [3].

References

gabapentin enacarbil neuroprotective effects animal models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Neuroprotective Signaling Pathway

Gabapentin enacarbil is a prodrug of gabapentin, designed to overcome the pharmacokinetic limitations of gabapentin, such as its saturable and variable absorption [1] [2]. Once absorbed, it is rapidly hydrolyzed to active gabapentin [1] [3].

The neuroprotective effect is primarily attributed to gabapentin's high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the nervous system [1] [4]. This binding modulates the channel's function, leading to a cascade of events that reduce excitotoxicity, a key driver of neuronal damage after injury.

The diagram below illustrates the core signaling pathway through which gabapentin is understood to confer neuroprotection.

G Gabapentin Gabapentin a2dSubunit α2δ-1 Subunit of VGCC Gabapentin->a2dSubunit Binds to CalciumInflux Reduced Ca²⁺ Influx a2dSubunit->CalciumInflux Modulates NeurotransmitterRelease Decreased Release of Excitatory Neurotransmitters (Glutamate, Substance P) CalciumInflux->NeurotransmitterRelease Leads to Outcomes Neuroprotective Outcomes: • Reduced Neuronal Hyperexcitability • Attenuated Excitotoxicity • Decreased Infarct Volume • Improved Functional Recovery NeurotransmitterRelease->Outcomes Results in

Figure 1: Proposed neuroprotective pathway of gabapentin via calcium channel modulation.

This mechanism is supported by experimental observations that gabapentin reduces calcium influx and the release of excitatory neurotransmitters like glutamate, which is a primary driver of ischemic damage [1] [4].

Experimental Evidence from Animal Models

The table below summarizes key preclinical studies demonstrating the neuroprotective effects of gabapentin (the active form of this compound) in animal models of neural ischemia.

Animal Model Induced Injury Gabapentin Dose & Regimen Key Quantitative Findings Reference

| P12 CD1 Mice | Unilateral carotid artery ligation (ischemia) | 50, 100, 150, or 200 mg/kg; single intraperitoneal (i.p.) injection post-ligation [5]. | • Seizure Suppression: Significant reduction in acute seizure scores at 200 mg/kg. • Neuroprotection: Significant reduction in brain atrophy at 150 mg/kg and 200 mg/kg (dose-dependent). No effect at lower doses [5]. | [5] | | New Zealand White Rabbits | Spinal cord ischemia-reperfusion (aortic occlusion) | Low-dose: 30 mg/kg; High-dose: 200 mg/kg; administered after injury [6]. | • Neuroprotection: Both dose groups showed better outcomes in tissue injury markers and ultrastructural findings vs. controls. • Apoptosis: Reduced caspase-3 activity, indicating suppression of apoptotic cell death [6]. | [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodologies.

1. Mouse Model of Neonatal Stroke [5] This protocol is designed to mimic stroke and ischemic seizures in immature brains.

  • Animal Subjects: Postnatal day 12 (P12) CD1 mice.
  • Surgical Procedure (Ischemia Induction):
    • Anesthesia is induced and maintained with isoflurane (4% and 1.2%, respectively).
    • The right common carotid artery is permanently ligated.
  • Drug Administration:
    • Immediately after ligation, pups receive a single intraperitoneal (i.p.) injection of gabapentin dissolved in saline at one of the specified doses (0, 50, 100, 150, or 200 mg/kg).
    • Pups are placed in a 36°C incubator post-surgery for observation.
  • Seizure Scoring:
    • An observer blinded to the treatment groups scores seizure behavior every 5 minutes for 4 hours using a standardized scale (0 = normal behavior to 6 = severe tonic-clonic seizures).
    • Scores are summed to produce a total seizure score for each animal.
  • Outcome Measurement (Brain Atrophy):
    • At P40, mice are perfused, and brains are extracted and sectioned.
    • Hemispheric areas of Nissl-stained sections are measured using image analysis software (e.g., MCID).
    • Percent hemispheric atrophy is calculated as: (1 - (ipsilateral area / contralateral area)) * 100.

2. Rabbit Model of Spinal Cord Ischemia-Reperfusion [6] This model is relevant for studying spinal cord injuries, such as those that can occur during aortic surgery.

  • Animal Subjects: Adult male New Zealand white rabbits.
  • Surgical Procedure (Injury Induction):
    • Spinal cord ischemic injury is induced using an aortic occlusion model.
  • Drug Administration:
    • Rabbits are divided into groups receiving either a low-dose (30 mg/kg) or high-dose (200 mg/kg) of gabapentin after the ischemic injury.
    • Control groups include sham-operated and injury-induced animals receiving normal saline.
  • Outcome Measurements:
    • Neurological Status: Assessed using an unspecified scoring system to evaluate motor function.
    • Biochemical Markers: Levels of specific tissue injury markers and caspase-3 activity (an apoptosis marker) are measured in the spinal cord tissue.
    • Histological Analysis: Ultrastructural changes in the injured tissue samples are examined, likely via electron microscopy.

Contradictory Findings and Neurotoxicity

It is crucial for a comprehensive research overview to note that under specific conditions, gabapentin has demonstrated neurotoxic, rather than neuroprotective, effects.

A 2025 study in rats found that chronic, high-dose gabapentin misuse (escalating to 324 mg/kg/day for 50 days) induced neurotoxicity [7]. The study reported:

  • Impaired Neurobehavior: Decreased locomotor activity in tests.
  • Histological Damage: Increased degenerated cells and disrupted hippocampal tissues.
  • Oxidative Stress: The neurotoxic effects were significantly attenuated by co-administration of the antioxidant alpha-tocopherol (Vitamin E), suggesting a role for oxidative stress in the damage mechanism [7].

This highlights that the effects of gabapentin are highly dependent on the dose, duration, and context of administration.

Future Research Directions

The existing evidence, while promising, is not yet sufficient to support the clinical use of gabapentinoids for neuroprotection in stroke. Key research gaps and future directions include:

  • Direct Evidence for Prodrug: Most neuroprotection data is for gabapentin. Studies specifically using This compound are needed to confirm its efficacy, leveraging its superior pharmacokinetics [1] [8].
  • Clinical Translation: A 2024 review notes that existing clinical results on gabapentinoids for stroke treatment remain uncertain, underscoring the need for further well-designed preclinical and clinical trials [4].
  • Mechanism Elucidation: While the calcium channel mechanism is leading, other pathways involving oxidative stress and inflammation require further investigation [4].

References

Gabapentin Enacarbil and Transcranial Magnetic Stimulation: Effects on Cortical Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Gabapentin enacarbil is a prodrug of gabapentin specifically approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) at a dose of 600 mg taken once daily in the evening. [1] Unlike immediate-release gabapentin, this compound is designed for enhanced bioavailability and prolonged effect, making it particularly suitable for managing RLS symptoms that predominantly occur in the evening and at night. The therapeutic potential of gabapentinoids in neurological disorders is closely linked to their ability to modulate cortical excitability, which can be quantitatively assessed using transcranial magnetic stimulation (TMS). [2]

TMS provides a non-invasive method for investigating intracortical excitability and inhibition in the human motor cortex. Research on gabapentin (the active moiety of this compound) demonstrates that it significantly shifts the cortical balance toward reduced excitation and enhanced inhibition. Specifically, a single 800 mg dose of gabapentin was found to "deepen intracortical inhibition (ICI) and suppress intracortical facilitation (ICF)" in healthy volunteers, with peak effects observed at 3 hours post-administration. [3] [4] These effects are primarily mediated through GABAergic systems, particularly those involving GABAB receptors, which are known to play a crucial role in long-interval cortical inhibition (LICI) and the cortical silent period (CSP). [2] [5]

This whitepaper provides a comprehensive technical overview for researchers and drug development professionals, summarizing quantitative data on this compound's effects on cortical inhibition, detailing experimental TMS protocols, and visualizing key neurophysiological mechanisms and signaling pathways.

Quantitative Data Summary on Cortical Inhibition

Effects of Gabapentin on Cortical Excitability Measures

Table 1: TMS Measures of Cortical Excitability and Gabapentin Effects

TMS Measure Neurotransmitter Association Gabapentin Effect Time Course Magnitude of Change
Intracortical Inhibition (ICI) Primarily GABAA receptors [2] Significant deepening [3] [4] Peak at 3 hours, not significant at 24 hours [3] Not quantified in available studies
Intracortical Facilitation (ICF) Glutamatergic (NMDA receptors) [2] Significant suppression [3] [4] Peak at 3 hours, not significant at 24 hours [3] Not quantified in available studies
Resting Motor Threshold (RMT) Na+ and Ca2+ channel function [2] No significant change [3] Not applicable Not significant
Active Motor Threshold (AMT) Na+ and Ca2+ channel function [2] No significant change [3] Not applicable Not significant
Cortical Silent Period (CSP) Primarily GABAB receptors [2] No significant change [3] Not applicable Not significant
Clinical Dosing and Pharmacokinetics of this compound

Table 2: this compound Dosing and Key Clinical Trial Findings

Parameter Restless Legs Syndrome (RLS) Postherpetic Neuralgia (PHN) Notes
Standard Dose 600 mg once daily, at about 5 PM [1] 600 mg twice daily [1] Take with food [1]
Dose Titration Not required; start with 600 mg [1] Day 1-3: 600 mg once daily; Day 4 onward: 600 mg twice daily [1]
Maximum Dose 600 mg/day [1] 1200 mg/day [1] Higher doses provide no additional benefit in RLS [1]
Renal Dosing (CrCl 30-59 mL/min) Initial: 300 mg once daily; Increase to 600 mg as needed [1] Initial: 300 mg once daily for 3 days, then 300 mg twice daily; Increase to 600 mg twice daily as needed [1]
Key Clinical Finding A daily dose of 1200 mg provided no additional benefit compared with the 600 mg dose, but caused an increase in adverse reactions. [1] In clinical trials, exceeding maximum doses have not shown additional benefits, but higher doses have resulted in increase in adverse reactions. [1]

Transcranial Magnetic Stimulation Methodologies

Core TMS Protocols for Assessing Cortical Inhibition
  • Resting Motor Threshold (RMT): Defined as the lowest stimulus intensity required to evoke motor evoked potentials (MEPs) of 50 μV in peak-to-peak amplitude in at least 50% of consecutive stimuli administered to the primary motor cortex (M1) with the target muscle at rest. RMT reflects the excitability of a central core of cortical neurons and the integrity of the corticospinal tract. Drugs that modulate voltage-gated ion channels can significantly influence RMT. [2]

  • Short-Interval Intracortical Inhibition (SICI): Assessed using a paired-pulse paradigm with two sequential stimuli. A conditioning stimulus (CS) with intensity of 70% of the motor threshold is followed by a test stimulus (TS) at an intensity adjusted to produce MEPs of ∼1 mV amplitude, with an interstimulus interval (ISI) of 1-5 ms (typically 3 ms). The ratio of the conditioned MEP amplitude to the test MEP amplitude provides a measure of SICI, which is thought to be mediated by GABAA receptor activity. [6] [2] [7]

  • Intracortical Facilitation (ICF): Using the same paired-pulse paradigm but with longer ISIs (8-30 ms), ICF reflects glutamatergic excitatory mechanisms influenced by NMDA receptors. Gabapentin has been shown to significantly suppress ICF, indicating reduced cortical excitation. [3] [2]

  • Cortical Silent Period (CSP): Measured by applying single-pulse TMS at intensities of 120-130% of RMT during tonic contraction of the target muscle (typically at 20% of maximum strength). The CSP is the period of EMG silence following the MEP, with the latter portion (after 50-75 ms) primarily reflecting GABAB-mediated intracortical inhibition. The length of the CSP is manually evaluated from the beginning of EMG suppression until resumption of sustained EMG activity. [6] [2]

  • Long-Interval Intracortical Inhibition (LICI): Employing a paired-pulse paradigm with two suprathreshold stimuli at longer ISIs (50-150 ms, typically 100 ms), LICI is considered a measure of GABAB receptor activity. When combined with EEG, LICI shows suppression of cortical evoked activity between 75-250 ms following the test stimulus. [5] [8]

TMS Protocol for Pharmacological Studies

The following experimental workflow illustrates the typical methodology for evaluating drug effects on cortical excitability using TMS:

G cluster_0 TMS Parameters Measured A Baseline TMS Measurements B Drug Administration (Gabapentin 800 mg single dose) A->B Pre-dose C Post-Dose TMS Measurements B->C 3 hours post-dose D Data Analysis C->D 24 hours post-dose P1 Resting Motor Threshold (RMT) C->P1 Measure P2 Active Motor Threshold (AMT) P3 Short-Interval Intracortical Inhibition (SICI) P4 Intracortical Facilitation (ICF) P5 Cortical Silent Period (CSP)

Figure 1: Experimental workflow for TMS pharmacological studies

Advanced TMS-EEG Integration

The combination of TMS with electroencephalography (EEG) allows for more direct assessment of cortical inhibition beyond the motor cortex:

  • TMS-Evoked Potentials (TEPs): Characteristic positive (P30) and negative (N100) deflections in EEG recordings following single TMS pulses. The N100 component is suggested to reflect GABAB inhibitory activity and serves as a marker of cortical inhibition. [9]

  • LICI with EEG: Paired-pulse TMS can induce LICI in non-motor regions including the dorsolateral prefrontal cortex (DLPFC) and parietal lobe. Maximal inhibition in these regions occurs between 50-250 ms following the test stimulus, corresponding to known GABAB receptor activity time courses. [5] [8]

This compound Pharmacology and Formulation

Pharmacological Profile
  • Prodrug Design: this compound is a prodrug of gabapentin designed to overcome the saturable absorption limitation of immediate-release gabapentin. It is transported by high-capacity nutrient transporters throughout the gastrointestinal tract, resulting in dose-proportional pharmacokinetics and enhanced bioavailability. [1]

  • Metabolism and Conversion: Following absorption, this compound is rapidly hydrolyzed to gabapentin by non-specific carboxylesterases, primarily in the liver and peripheral tissues. The active moiety gabapentin then crosses the blood-brain barrier to exert its effects on cortical excitability. [1]

  • Dosing Considerations: this compound is not interchangeable with other gabapentin products due to differing pharmacokinetic profiles. The extended-release formulation provides sustained delivery, making it particularly suitable for managing RLS symptoms throughout the night. [1]

Mechanism of Action on Cortical Inhibition

The following diagram illustrates the proposed mechanism by which this compound modulates cortical inhibition:

G cluster_0 Cortical Effects A This compound Oral Administration B Hydrolysis to Gabapentin (via carboxylesterases) A->B C Crosses Blood-Brain Barrier B->C D Modulates Cortical Excitability C->D E1 Enhanced GABAergic Inhibition D->E1 Deepens ICI (GABAA-mediated) E2 Suppressed Glutamatergic Excitation D->E2 Suppresses ICF (NMDA-mediated) E3 Shifted Cortical Balance D->E3 Overall: More Inhibition Less Excitation F TMS Measures: • SICI (GABAA) • ICF (Glutamate) • LICI (GABAB) E1->F E2->F

Figure 2: Pharmacological mechanism of this compound on cortical inhibition

Experimental Design and Technical Protocols

Comprehensive TMS Setup Parameters
  • Equipment Configuration: Use a MagPro stimulator with a figure-of-eight coil (8 cm diameter) connected to EMG recording apparatus. The coil should be positioned flat on the head at a 45° angle from the midline with the handle pointing backward. The induced current should be biphasic with an anterior-posterior direction. [6]

  • EMG Recording Parameters: Place self-adhesive electrodes on the first dorsal interosseus (FDI) muscle with a ground electrode at the wrist. Filter the EMG signal with a bandwidth of 20-1000 Hz and digitize at a sampling rate of 4 kHz using a Powerlab system. Store MEP recordings for offline analysis. [6]

  • Stimulation Parameters: Deliver TMS pulses at a frequency of 0.1-0.2 Hz for all protocols to avoid long-lasting modulation of M1 excitability. For CSP measurements, participants should maintain voluntary isometric muscle contraction of the right FDI at approximately 20% of maximal strength. [6]

Participant Selection and Screening
  • Inclusion Criteria: Healthy right-handed volunteers (typically n=11-24 per study) aged 20-38 years. Participants should have no psychiatric or neurological history, traumatic brain injury, concussion, or use of central nervous system-active medication. [6]

  • Exclusion Criteria: History of seizures, presence of pacemakers or metal skull implants, history of fainting, or substance abuse. The study should be approved by the local ethics committee with all participants providing written informed consent. [6]

Data Analysis Methods
  • SICI and LICI Calculation: Compute ratios of conditioned MEP amplitudes to test MEP amplitudes. For SICI, use the formula: SICI = (CS-TS)/TS alone. For LICI, use: LICI = CS/TS. [6]

  • CSP Duration Measurement: Manually evaluate CSP length from the beginning of EMG activity suppression until the resumption of sustained EMG activity. Use the average of measurements at 120% and 130% RMT intensities for analysis. [6]

  • Statistical Analysis: Employ repeated measures ANOVA to compare TMS parameters across time points (baseline, 3 hours, 24 hours). Use paired t-tests for specific comparisons with appropriate correction for multiple comparisons. [3]

Key Findings and Research Gaps

Established Effects of Gabapentin on Cortical Excitability

Research using immediate-release gabapentin demonstrates that a single 800 mg dose significantly modulates intracortical excitability in healthy volunteers. The most consistent findings include:

  • Significant deepening of intracortical inhibition (ICI) at 3 hours post-administration [3] [4]
  • Significant suppression of intracortical facilitation (ICF) at 3 hours post-administration [3] [4]
  • No significant changes in resting motor threshold, active motor threshold, or cortical silent period [3]
  • Time-dependent effects with peak action at 3 hours and return to baseline by 24 hours [3]

These findings suggest that gabapentin primarily affects intracortical circuits rather than altering the overall excitability of corticospinal neurons or the membrane threshold properties reflected in motor thresholds.

Critical Research Gaps and Limitations
  • Direct Evidence for this compound: Currently, no published studies have directly investigated the effects of This compound on TMS measures of cortical inhibition. Existing evidence is extrapolated from studies using immediate-release gabapentin.

  • Population-Specific Effects: Most research has been conducted in healthy volunteers rather than patient populations with conditions such as RLS where this compound is therapeutically applied.

  • Comparative Studies: Limited data exists comparing the magnitude and time course of cortical inhibition between gabapentin formulations, or directly correlating TMS measures with clinical efficacy in RLS patients.

  • Mechanistic Specificity: While gabapentin's effects on ICI and ICF are established, the precise molecular mechanisms linking these physiological changes to GABAergic and glutamatergic systems require further elucidation.

Conclusion and Future Research Directions

This compound represents an important therapeutic option for RLS with a pharmacological profile conducive to once-daily dosing. Evidence from TMS studies with immediate-release gabapentin indicates significant effects on cortical inhibition, specifically enhancing intracortical inhibition while reducing intracortical facilitation. These findings suggest a mechanism of action that shifts the cortical balance toward reduced excitation and enhanced inhibition, potentially underlying its therapeutic efficacy in neurological disorders characterized by cortical hyperexcitability.

References

gabapentin enacarbil pharmacodynamics calcium channel modulation

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Mechanism

Gabapentin enacarbil is rapidly converted to its active form, gabapentin, after absorption [1] [2]. The active gabapentin does not act on GABA systems despite its structural similarity to GABA. Instead, it exerts its therapeutic effects by selectively binding to the extracellular α2δ-1 subunit of voltage-gated calcium channels [3] [4].

  • Molecular Target: Binds with high affinity to the α2δ-1 subunit of presynaptic VGCCs [3] [4].
  • Primary Cellular Effect: This binding modulates the channel, reducing the influx of calcium ions (Ca²⁺) into presynaptic nerve terminals [5] [4].
  • Downstream Neurochemical Effect: The reduction in calcium influx inhibits the release of several pronociceptive (pain-promoting) and excitatory neurotransmitters, including glutamate, noradrenaline, and substance P [5] [4].
  • Overall Physiological Effect: The decrease in neurotransmitter release leads to a reduction in the hyperexcitability of neuronal networks, which is responsible for its efficacy in conditions like neuropathic pain and RLS [5].

The following diagram illustrates this primary signaling pathway:

G Gabapentin Gabapentin Alpha2Delta Alpha2Delta Gabapentin->Alpha2Delta Binds to CalciumChannel CalciumChannel Alpha2Delta->CalciumChannel Modulates CalciumInflux CalciumInflux CalciumChannel->CalciumInflux Opens NeurotransmitterRelease NeurotransmitterRelease CalciumInflux->NeurotransmitterRelease Triggers NeuronalExcitability NeuronalExcitability NeurotransmitterRelease->NeuronalExcitability Increases

This compound mechanism of action pathway.

Pharmacokinetic Advantages over Gabapentin

This compound was engineered specifically to address the unfavorable pharmacokinetic properties of immediate-release gabapentin [1].

Feature Gabapentin This compound
Transport Mechanism Low-capacity, saturable L-amino acid transporter (LAT) in small intestine [3] [1] High-capacity nutrient transporters (MCT-1 & SMVT) along entire GI tract [1] [5] [6]
Bioavailability Dose-dependent and highly variable (27%-60%); decreases as dose increases [3] [1] High (>90%) and consistent; dose-proportional [5]
Dosing Frequency Three or four times daily due to short half-life [3] Once-daily dosing [5]
Key Clinical Implication Unpredictable plasma levels, non-linear pharmacokinetics [3] [1] Predictable, sustained plasma exposure enabling simpler dosing [1] [5]

Quantitative Pharmacodynamic & Pharmacokinetic Profile

The table below summarizes key quantitative data for this compound and its active moiety [3] [5] [2].

Parameter Value (for this compound / Active Gabapentin)
Time to Peak Plasma Concentration (Tmax) Rapidly absorbed and converted to gabapentin [5]
Oral Bioavailability >90% for the prodrug [5]
Apparent Volume of Distribution ~76 L [2]
Plasma Protein Binding <3% [2]
Metabolism Rapidly hydrolyzed to gabapentin by nonspecific esterases; no hepatic CYP450 metabolism [5] [2]
Route of Elimination Primarily renal, as gabapentin (94% in urine, 5% in feces) [2]
Half-life (t½) 5.1 - 6.0 hours (for gabapentin) [2]
Primary Molecular Target α2δ-1 subunit of voltage-gated calcium channels [3] [4]
Target Binding Affinity High affinity for α2δ subunit (qualitative data) [3]
Recommended Dose (RLS) 600 mg, once daily in the evening [5]

Key Experimental Methodologies

Research on this compound's pharmacodynamics and binding relies on several established experimental protocols:

  • In Vitro Radioligand Binding Assays: Used to determine binding affinity and density at the α2δ subunit.
    • Protocol Outline: Membranes from tissues or cells expressing the α2δ subunit are incubated with a radioactive ligand and increasing concentrations of this compound. The mixture is filtered, and radioactivity is measured to determine the drug's inhibitory constant and affinity [6].
  • Electrophysiological Studies: Measure the functional consequences of target engagement.
    • Protocol Outline: Using techniques like patch-clamping on isolated neurons or transfected cells, calcium currents are recorded before and after applying this compound to quantify its effect on calcium influx [4].
  • In Vivo Neuropathic Pain Models: Used to demonstrate preclinical efficacy.
    • Protocol Outline: Rodent models are used. After establishing a neuropathic pain model, this compound is administered. Pain behaviors are assessed to confirm the analgesic effect is mediated via α2δ subunit binding [4].

Differentiation from Other Calcium Channel Blockers

It is critical for researchers to distinguish this compound from traditional cardiovascular calcium channel blockers (CCBs):

  • Target and Site: this compound binds specifically to the neuronal α2δ auxiliary subunit, whereas traditional CCBs block the pore-forming α1 subunit of L-type calcium channels in cardiovascular smooth muscle [7] [4].
  • Physiological Effect: Traditional CCBs cause direct vasodilation and reduced cardiac contractility [7] [8]. This compound has no direct vascular or cardiac effects and works by modulating neurotransmitter release [3].

Research and Clinical Implications

  • Therapeutic Use: Approved for moderate-to-severe primary Restless Legs Syndrome and Postherpetic Neuralgia [2].
  • Investigational Uses: Studied for other neuropathic pain conditions [5].
  • Safety Profile: Most common adverse effects are somnolence and dizziness, consistent with CNS activity [5].

References

gabapentin enacarbil World Health Organization drug classification

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Gabapentin Enacarbil

This compound is a prodrug of the anticonvulsant gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug [1] [2] [3]. The following table summarizes its core characteristics:

Attribute Description
IUPAC Name 2-(1-{[({(1RS)-1-[isobutyryloxy]ethoxy}carbonyl)amino]methyl}cyclohexyl)acetic acid [4]
Chemical Formula C16H27NO6 [4]
Drug Class Gabapentinoid; Alpha-2-delta ligand calcium channel blocker [5] [3]
Modality Small Molecule [4]
ATC Code Not yet assigned [6]

Pharmacokinetic and Pharmacodynamic Data

A key advantage of this compound is its improved pharmacokinetic profile compared to gabapentin. The table below quantifies these enhancements and other vital parameters:

Parameter This compound (Prodrug) Gabapentin (Active Drug)
Primary Transporters High-capacity: MCT-1 & SMVT (throughout intestine) [2] Low-capacity: L-type amino acid transporter (upper intestine only) [2]
Oral Bioavailability ~75% (fed state); 42%-65% (fasting state) [1] ~60% at 900 mg/day, decreasing to ~27% at 4800 mg/day due to transporter saturation [2]
Dose Proportionality Yes, across a wide dose range (no saturation) [1] [2] No, absorption becomes saturated at higher doses [2]
Plasma Half-Life 5.1 to 6.0 hours (of gabapentin) [4] 5 to 7 hours [2]
Protein Binding < 3% (of gabapentin) [4] < 3% [4]
Route of Elimination Primarily renal (94% as gabapentin) [4] Renal [2]
Key Excipients in Feces 5% [4] -

The mechanism of action for this compound is attributed to its conversion to gabapentin, which binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system [1] [3]. This binding inhibits calcium influx into presynaptic nerve terminals, reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P) and resulting in analgesic and anticonvulsant effects [3].

G Oral_Admin Oral Administration (this compound) GI_Absorption Intestinal Absorption Oral_Admin->GI_Absorption MCT1 Transporter: MCT-1 GI_Absorption->MCT1 SMVT Transporter: SMVT GI_Absorption->SMVT Hydrolysis Hydrolysis by Carboxylesterases MCT1->Hydrolysis SMVT->Hydrolysis Active_Drug Active Drug: Gabapentin Hydrolysis->Active_Drug Target Binds to α2δ subunit of Voltage-Gated Calcium Channels Active_Drug->Target Effect Inhibited Neurotransmitter Release (Therapeutic Effect) Target->Effect

Diagram: this compound is absorbed via high-capacity transporters and hydrolyzed to active gabapentin, which binds calcium channels to inhibit neurotransmitter release.

Experimental and Clinical Trial Overview

The development of this compound involved numerous clinical trials. According to DrugBank, the clinical trial phases include 6 Phase I, 16 Phase II, 8 Phase III, and 18 Phase IV studies [4]. Key methodological considerations from these trials are summarized below:

Trial Aspect Methodological Detail
Primary Endpoints (for RLS) Change in International RLS Rating Scale (IRLS) total score; Clinical Global Impression-Improvement (CGI-I) response [1].
Key Doses Studied (RLS) 300 mg, 450 mg, 600 mg, 900 mg, 1200 mg once daily [1].
Approved Doses RLS: 600 mg once daily. Postherpetic Neuralgia (PHN): 600 mg twice daily (1200 mg total) [7].
Dose Justification FDA approved 600 mg for RLS as higher doses (e.g., 1200 mg) offered no additional efficacy but increased somnolence and dizziness [1].
Critical Design Element For RLS trials, the single daily dose is administered at about 5:00 PM to align with the diurnal pattern of symptoms [7].

Research and Development Implications

For drug development professionals, the this compound case offers several key insights:

  • Prodrug Strategy for Improved PK: this compound exemplifies a successful prodrug strategy to circumvent the saturation of natural absorption pathways [2] [3]. This approach enabled linear, dose-proportional pharmacokinetics and permitted once-daily dosing, significantly improving patient compliance over the multiple daily doses required with immediate-release gabapentin [2].

  • Therapeutic Positioning: Recent treatment guidelines from the American Academy of Sleep Medicine now strongly recommend alpha-2-delta ligands like this compound over dopamine agonists for long-term management of Restless Legs Syndrome. This is primarily due to the risk of augmentation—a worsening of symptoms—associated with long-term dopaminergic use [5].

  • Safety and Monitoring: While not associated with augmentation, this compound carries risks of dizziness, somnolence, and, when combined with opioids, potential respiratory depression [7] [3]. Dosing requires adjustment in patients with renal impairment, as the drug is primarily eliminated unchanged by the kidneys [1] [7].

References

Application Notes: Dissolution Testing of Gabapentin Enacarbil Extended-Release Tablets

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Gabapentin enacarbil is a prodrug of gabapentin, approved for treating moderate-to-severe Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN) [1]. It is designed to overcome the saturable absorption limitation of gabapentin itself by utilizing high-capacity nutrient transporters in the intestine [1]. The drug is commercially available as an extended-release (ER) formulation, making dissolution testing a critical quality control tool to ensure consistent performance and desired release profile [1] [2].

2. Rationale for Apparatus Selection

This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, meaning it has low solubility and high permeability [1]. This property is the primary driver for selecting an appropriate dissolution apparatus.

  • USP Apparatus 2 (Paddle) is the most widely used system for tablets and is often the first choice for method development due to its simplicity and reproducibility [2]. It generates shear forces via agitation of the bulk medium [3].
  • USP Apparatus 4 (Flow-Through Cell) is particularly advantageous for low-solubility drugs like this compound [3]. Its open-loop configuration can maintain infinite sink conditions by providing a continuous flow of fresh medium, which more closely mimics the in vivo environment of the gastrointestinal tract and can be crucial for establishing in vitro-in vivo correlations (IVIVCs) [3] [2].

The following table compares the key features of these two apparatuses.

Table 1: Comparison of USP Apparatus 2 and Apparatus 4

Feature USP Apparatus 2 (Paddle) USP Apparatus 4 (Flow-Through Cell)
Sink Conditions Closed system, finite sink conditions [3] Can be open-loop, providing infinite sink conditions [3]
Hydrodynamics Agitation of bulk medium; can form a cone of drug substance under the paddle [3] Laminar or turbulent flow directly through a bed of particles [3]
Best For Immediate-release and extended-release tablets [2] Poorly soluble drugs, modified-release formulations, and implants [2]
Biorelevance Standardized, closed-system model [2] Can better simulate digestive tract flow; allows for easy pH-change of media [3] [2]

3. Critical Method Parameters and Development

Developing a discriminating dissolution method for this compound ER tablets involves optimizing several parameters, guided by Quality by Design (QbD) principles [2].

  • Dissolution Medium: The low solubility of the drug necessitates the use of surfactants (e.g., SDS) in the medium to achieve sink conditions. A common approach is to use 900 mL of a pH 6.8 phosphate buffer with 1-2% SDS.
  • Apparatus Settings:
    • For Apparatus 2: A paddle speed of 50-75 rpm is typical for ER formulations. Agitation that is too high can compromise the release mechanism [3] [2].
    • For Apparatus 4: A flow rate of 4-8 mL/min in open-loop mode is recommended for maintaining sink conditions [3]. Cell types (e.g., 22.6 mm diameter) should be selected based on the tablet size.
  • Sampling Time Points: For an ER profile, appropriate time points (e.g., 1, 2, 4, 8, 12, 16, 20, and 24 hours) should be selected to adequately characterize the release curve.

The experimental workflow for method development and validation is outlined below.

G cluster_params Parameter Optimization start Start: Method Development p1 Define Target Product Profile (ER Release over 24h) start->p1 p2 Select Apparatus (USP 2 or USP 4) p1->p2 p3 Optimize Critical Parameters p2->p3 p4 Develop Analytical Method (HPLC-UV) p3->p4 param1 Medium Composition (pH, Surfactant Type/Concentration) p3->param1 p5 Method Validation p4->p5 p6 Routine QC Testing p5->p6 param2 Apparatus Settings (Paddle Speed / Flow Rate) param3 Sampling Time Points

Table 2: Key Method Development and Validation Parameters

Category Parameter Consideration for this compound
Apparatus Type USP Apparatus 2 (standard) or 4 (for enhanced biorelevance) [3] [2]
Speed / Flow Rate 50-75 rpm (Paddle); 4-8 mL/min (Flow-Through) [3]
Medium Volume 500 mL (mini) or 900 mL (standard) or continuous flow (App 4) [4] [3]
pH & Composition pH 6.8 phosphate buffer with 1-2% SDS to achieve sink conditions [1]
Degassing Required to prevent bubble formation on tablet surface [3]
Sampling & Analysis Time Points Multiple points to define ER profile (e.g., 1, 4, 8, 12, 20, 24h)
Filtration 10 µm polyethylene or glass microfiber filters [3]
Analytical HPLC-UV or HPLC-DAD for specificity

Detailed Experimental Protocol

This protocol provides a standardized procedure for dissolution testing of this compound ER tablets using USP Apparatus 2 (Paddle).

1. Scope This procedure applies to the dissolution testing of this compound extended-release tablets 600 mg using USP Apparatus 2.

2. Materials and Equipment

  • Dissolution apparatus: USP Apparatus 2 (Paddle) [2]
  • Dissolution vessels, 1000 mL [4]
  • Water bath, maintained at 37.0 ± 0.5 °C
  • Paddle shafts
  • Vacuum pump and suitable filters (e.g., 10 µm polyethylene)
  • Automated sampler or manual syringe assembly
  • HPLC system with UV detection
  • Dissolution medium: 900 mL of pH 6.8 phosphate buffer with 2% w/v Sodium Dodecyl Sulfate (SDS)

3. Procedure Step 1: Preparation of Dissolution Medium Prepare a sufficient volume of dissolution medium (pH 6.8 phosphate buffer with 2% SDS). Degas the medium prior to use [3].

Step 2: Apparatus Setup

  • Fill each vessel with 900 mL of the pre-warmed (37.0 °C) and degassed medium.
  • Allow the apparatus to warm up and maintain the temperature at 37.0 ± 0.5 °C throughout the test.
  • Set the paddle speed to 50 rpm.

Step 3: Introduction of Sample Carefully place one this compound 600 mg tablet into the bottom of each vessel, ensuring it is not stuck to the vessel wall. Immediately start the apparatus and the timer.

Step 4: Sampling Withdraw a suitable aliquot (e.g., 10 mL) from each vessel at specified time intervals: 1, 2, 4, 8, 12, 16, 20, and 24 hours. Immediately replace the volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume. Filter the samples through a 10 µm filter [3].

Step 5: Sample Analysis Analyze the filtered samples using a validated HPLC-UV method. Calculate the cumulative percentage of this compound released at each time point.

4. Acceptance Criteria The dissolution test acceptance criteria should be based on the product's clinical batch profile. A typical example for an ER product might be:

  • Q = 80% at 24 hours, with appropriate intermediate limits at earlier time points (e.g., not more than 30% at 2 hours, between 40-70% at 8 hours, etc.).

Data Interpretation and Troubleshooting

  • Data Presentation: Plot the mean cumulative percent released versus time to generate the dissolution profile. Model the release kinetics (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
  • Common Issues:
    • Coning: If using Apparatus 2, a cone of disintegrated material can form under the paddle, slowing dissolution. Slightly increasing the agitation speed (e.g., to 75 rpm) may mitigate this [3].
    • Variability: For products with high variability, Apparatus 4 (Flow-Through Cell) may provide more robust and reproducible results due to its different hydrodynamic environment [3].
    • Failure to Achieve Sink Conditions: If the drug concentration approaches more than 80% of its solubility in the medium, the release rate will be impeded. This confirms the need for a surfactant-containing medium or the use of Apparatus 4 [1] [3].

References

gabapentin enacarbil biorelevant dissolution testing fasted fed state

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Application

Developing robust ER formulations requires anticipating how they will perform under human physiological conditions. Gabapentin Enacarbil is a prodrug of gabapentin, an anticonvulsant and analgesic drug [1]. It is formulated as a wax matrix ER tablet and is used for conditions like restless legs syndrome and postherpetic neuralgia [2].

The primary challenge is that standard dissolution methods (like USP Apparatus 2 and 4) can underestimate the in vivo dissolution and fail to predict food effects [3]. Food can alter gastrointestinal conditions, affecting drug release and absorption [4]. Biorelevant dissolution tests that simulate the changing environment of the human gut are essential for accurately predicting a drug's performance and reducing the risk of failure in late-stage clinical trials [4] [5].


Validated Methodology & Key Findings

The core of this application note is based on a study that successfully predicted the oral pharmacokinetics of this compound ER tablets (Regnite) using a convolution-based in vitro-in vivo correlation (IVIVC) approach [3] [6].

  • Optimal Apparatus: USP Apparatus 3 (BioDis) was identified as the most predictive apparatus. It simulates the transit of a dosage form through different compartments of the gastrointestinal tract by moving the dosage form through a series of vessels containing different media [3].
  • Less Predictive Methods: USP Apparatus 2 (paddle) and USP Apparatus 4 (flow-through cell) were found to be less effective, as they resulted in slower dissolution profiles that did not match the observed in vivo data [3].

The following table summarizes the key experimental findings from the predictive study:

Table 1: Summary of Predictive Dissolution Methodology for this compound ER Tablets

Aspect Findings for this compound
Predictive Apparatus USP Apparatus 3 (BioDis)
Non-Predictive Apparatuses USP Apparatus 2 (Paddle) & 4 (Flow-through cell)
Successful Prediction Oral PK profile under fasted state
Analytical Technique Convolution approach for IVIVC
Key Advantage Method can account for food effects by adjusting biorelevant media to simulate fed state conditions.

Detailed Experimental Protocol

This section provides a step-by-step protocol for conducting a biorelevant dissolution study on a wax matrix ER tablet like this compound, based on the cited literature and general principles [3] [4].

Materials and Equipment
  • Apparatus: USP Apparatus 3 (BioDis).
  • Dissolution Media:
    • Simulated Gastric Fluid (SGF): 0.1 M HCl with 2.92 g/L sodium chloride (pH ~1.2).
    • Simulated Intestinal Fluid (SIF): 50 mM Phosphate Buffer (pH ~6.5).
    • Biorelevant Fed State Media: Can include additives like FaSSIF/FeSSIF/FaSSGF powders to simulate the fed state intestinal environment [4].
  • Test Formulation: this compound ER tablets (e.g., Regnite 300 mg).
  • Reference Formulation: Comparator product (if performing a bioequivalence assessment).
Procedure Setup
  • Apparatus Settings:
    • Dipping Speed: Typically set to 15-20 dips per minute to simulate physiological agitation [4].
    • Temperature: Maintain all media at 37 ± 0.5 °C.
  • Media Schedule:
    • The dosage form is transferred through a series of vessels according to a schedule designed to mimic gastrointestinal transit.
    • Example Schedule:
      • Vessel 1 (Stomach, fasted): SGF, pH 1.2, for 1 hour.
      • Vessel 2 (Duodenum): SIF, pH 6.5, for the remainder of the test (e.g., up to 24 hours).

Table 2: Example of a Detailed Media Schedule for USP Apparatus 3

Vessel Sequence Medium pH Residence Time Purpose
Vessel 1 SGF 1.2 1 hour Simulate gastric release in fasted state
Vessel 2 SIF 6.5 2 hours Simulate release in the upper small intestine
Vessel 3 SIF 6.5 2 hours Continue intestinal release simulation
Vessels 4+ SIF 6.5 Up to 24 hours Simulate prolonged release in the lower GI tract
Sample Analysis
  • Sampling Times: Withdraw aliquots from each vessel at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 20, 24 hours).
  • Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection [4].
    • Column: C18 (e.g., XBridge C18, 75 × 4.6 mm, 3.5 μm).
    • Mobile Phase: Acetonitrile and 0.2% Trifluoroacetic acid (35:65, v/v).
    • Flow Rate: 1.2 mL/min (isocratic).
    • Detection: UV at 246 nm.
    • Injection Volume: 5.0 μL.
Data Processing
  • Calculate the cumulative percentage of drug released over time.
  • Use the convolution approach to convert the in vitro dissolution profile into a predicted in vivo plasma concentration-time profile. This mathematical technique uses the dissolution data as the input function and a known unit impulse response (often from an oral solution) to simulate the PK profile [3].

Data Interpretation and Application

  • Similarity Factor (f2): Calculate the f2 factor to compare the dissolution profile of a test formulation against the reference (brand) product. An f2 value > 50 indicates similarity in standard dissolution conditions [4].
  • Predicting Food Effects: To simulate the fed state, modify the protocol. This may involve using a different initial medium (e.g., starting at a higher pH like 4.5 and gradually decreasing it), incorporating fats or surfactants to mimic the fed intestinal environment, and potentially adjusting the agitation stress to simulate the more robust mechanical forces present in a full stomach [4].

The overall workflow, from experimental setup to prediction, is illustrated below.

G cluster_1 Phase 1: Experimental Design cluster_2 Phase 2: Experimental Execution cluster_3 Phase 3: Data Analysis & Prediction A Define Objective: Fasted vs. Fed State PK B Select Apparatus: USP Apparatus 3 (BioDis) A->B C Design Biorelevant Media Schedule B->C D Run Dissolution Test C->D E HPLC-UV Analysis D->E F Generate Release Profile E->F G Apply Convolution Approach F->G H Predict In Vivo PK Profile G->H I Assess Food Effect & Bioequivalence H->I

Diagram 1: Workflow for Predicting Pharmacokinetics using Biorelevant Dissolution.


Conclusion

Using USP Apparatus 3 with biorelevant media and a convolution approach provides a powerful tool for predicting the in vivo performance and food effects of this compound ER tablets during the drug development process. This methodology can help optimize formulations, support waivers for certain bioequivalence studies, and de-risk the development of generic ER products by providing early, predictive in vitro data.


References

Comprehensive Clinical Trial Protocol for Gabapentin Enacarbil in Restless Legs Syndrome (RLS)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Gabapentin enacarbil is a transported prodrug of gabapentin that addresses significant pharmacokinetic limitations associated with immediate-release gabapentin. Unlike gabapentin, which is absorbed via low-capacity nutrient transporters located in a narrow region of the small intestine, this compound is actively absorbed throughout the intestine via high-capacity nutrient transporters (monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter). This fundamental difference allows for dose-proportional exposure with low interpatient variability and sustained plasma concentrations suitable for once-daily dosing. [1] [2]

After absorption, this compound undergoes rapid hydrolysis to gabapentin by non-specific carboxylesterases, primarily in intestinal epithelial cells. The active moiety, gabapentin, binds with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This binding is believed to inhibit calcium influx, resulting in reduced release of excitatory neurotransmitters (including glutamate) and subsequent modulation of neuronal excitability, which underlies its therapeutic effects in RLS. [2] [3]

Table 1: Pharmacokinetic Comparison of Gabapentin Formulations

Parameter Gabapentin Immediate-Release This compound
Absorption Mechanism Low-capacity nutrient transporters in upper small intestine High-capacity transporters throughout intestine
Bioavailability Dose-dependent (decreases with increasing dose) ≥68% (dose-proportional)
Dosing Frequency Multiple times daily Once daily
Interpatient Variability High Low
Food Effect Minimal Enhanced absorption with food

Clinical Trial Designs

Pivotal Study Designs

The clinical development program for this compound in RLS consisted of multiple randomized, double-blind, placebo-controlled trials that established its efficacy and safety profile. Key studies implemented both parallel-group designs and crossover designs, with treatment durations ranging from 12 weeks to 9 months. [1] [4]

The PIVOT RLS Maintenance study (XP060) utilized a novel two-phase design: a 24-week single-blind active treatment phase followed by a 12-week randomized double-blind withdrawal phase. During the initial phase, all participants received open-label this compound 1200 mg daily. Patients who responded to treatment (defined by specific criteria on the International Restless Legs Scale [IRLS] and Clinical Global Impression-Improvement [CGI-I] scale) were then randomized to continue active medication or switch to placebo. This design efficiently evaluated both initial efficacy and maintenance of effect. [1]

The PIVOT RLS II study (XP053) employed a more conventional 12-week parallel-group design with three arms: this compound 1200 mg, this compound 600 mg, and placebo. This design allowed for simultaneous evaluation of two dose levels against placebo and provided robust data for dose-response relationships. [4]

Participant Selection Criteria

Clinical trials for this compound implemented standardized inclusion and exclusion criteria to ensure a homogeneous population of patients with moderate-to-severe primary RLS. Key inclusion criteria required participants to be at least 18 years old with a diagnosis of primary RLS based on International RLS Study Group diagnostic criteria. Participants were required to have: [1] [4]

  • RLS symptoms on ≥15 nights during the month before screening
  • Documented symptoms on ≥4 of 7 consecutive evenings/nights during baseline
  • Baseline IRLS total score ≥15 at both beginning and end of baseline period
  • Creatinine clearance ≥60 mL/min

Important exclusion criteria included:

  • Evidence of secondary RLS (iron deficiency, renal failure, pregnancy)
  • History of RLS symptom augmentation with previous dopaminergic treatment
  • Moderate or severe major depressive disorder
  • Primary sleep disorders, other neurological diseases, or movement disorders
  • BMI >34 and serum ferritin <20 ng/mL

Efficacy Assessment Protocols

Primary Efficacy Endpoints

The co-primary efficacy endpoints validated across the this compound clinical development program were:

  • Mean change from baseline in IRLS total score: The IRLS is a 10-item scale that assesses RLS severity and impact on daily functioning. Each item is scored from 0 to 4, with total scores ranging from 0 to 40 (higher scores indicate greater severity). Assessments were conducted at baseline and scheduled visits throughout the treatment period. [4] [5]

  • Proportion of CGI-I responders: The Clinical Global Impression-Improvement scale is a single-item clinician-rated instrument that assesses change in clinical condition from baseline on a 7-point scale ranging from 1 ("very much improved") to 7 ("very much worse"). Responders were typically defined as those scoring 1 ("very much improved") or 2 ("much improved") at the endpoint assessment. [4] [5]

In the maintenance study, the primary endpoint was proportion of patients experiencing relapse during the double-blind phase, defined as either: (1) worsening of RLS symptoms (increase of ≥6 points in IRLS total score to a score ≥15 plus a rating of "much worse" or "very much worse" on the Clinical Global Impression of Change [CGI-C] scale on two consecutive visits at least one week apart), or (2) withdrawal due to lack of efficacy. [1]

Secondary Efficacy Endpoints

Secondary endpoints provided comprehensive assessment of RLS symptoms and impacts:

  • Subjective sleep measures: Evaluated using the Post-Sleep Questionnaire (PSQ), Pittsburgh Sleep Diary, and Medical Outcomes Study (MOS) Sleep Scale. These instruments captured sleep onset, maintenance, quality, and adequacy. [4]

  • Suggested Immobilization Test (SIT): Assesss sensory and motor components of RLS by measuring discomfort and periodic limb movements during a controlled rest period. [6] [7]

  • Pain assessments: Included numerical rating scales for pain intensity, with responders defined as those achieving ≥30% improvement from baseline. [8]

  • Quality of life measures: Evaluated using the RLS-Quality of Life Questionnaire. [1]

Table 2: Efficacy Assessment Instruments in this compound Trials

Assessment Domain Measured Scoring & Interpretation Assessment Schedule
IRLS RLS severity and impact 0-40 scale; higher scores = greater severity Baseline, Weeks 1, 2, 4, 6, 8, 10, 12, 24
CGI-I Global improvement 1-7 scale; 1-2 = responder Weeks 1, 2, 4, 6, 8, 10, 12, 24
PSQ Sleep parameters Categorical and continuous scales Daily diaries
SIT Sensory and motor symptoms during rest Discomfort scale and PLM measurements Baseline, Weeks 12, 24
Pain NRS Pain intensity 0-10 scale; ≥30% improvement = responder Baseline, Weeks 12, 24

Safety Assessment Protocols

Safety monitoring in this compound trials followed standardized protocols consistent with regulatory requirements for central nervous system-active drugs. All treatment-emergent adverse events (TEAEs) were recorded throughout the study periods, with careful attention to onset, severity, duration, and relationship to study drug. [1] [4]

Systematic assessments included:

  • Physical and neurological examinations at screening and study completion
  • Vital signs measurement at all clinic visits
  • 12-lead electrocardiograms at screening, baseline, and endpoint
  • Clinical laboratory evaluations (hematology, serum chemistry, urinalysis) at screening, baseline, and scheduled intervals
  • Assessment of renal function via calculated creatinine clearance at screening

The most commonly reported adverse events across trials were somnolence (18.0%-21.7% with this compound vs 2.1% with placebo) and dizziness (10.4%-24.3% with this compound vs 5.2% with placebo). These events were generally mild to moderate in severity and often transient. [4] [2]

Special attention was paid to potential dose-dependent effects, with higher rates of somnolence and dizziness observed at the 1200 mg dose compared to the 600 mg dose. Safety monitoring continued throughout active treatment and included a taper period (typically 7 days) upon treatment discontinuation to minimize potential withdrawal effects. [4] [2]

Data Analysis and Statistical Methods

Primary Analysis Methods

Efficacy analyses were primarily conducted on the modified intent-to-treat population, defined as all randomized patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment. [5]

For continuous endpoints such as the IRLS total score, mixed models for repeated measures (MMRM) were typically employed, incorporating fixed effects for treatment, visit, treatment-by-visit interaction, and baseline score as a covariate. For categorical endpoints such as CGI-I response, logistic regression models were used with factors for treatment and baseline value. [5]

The primary timepoint for efficacy assessment in acute studies was Week 12, using last observation carried forward (LOCF) to handle missing data. Sensitivity analyses often included observed case analyses to confirm the robustness of findings. [4]

Subgroup and Predictive Analyses

Pooled analyses across multiple trials enabled evaluation of treatment effects in key subgroups. Notably, one analysis assessed the impact of prior dopamine agonist exposure on treatment response, finding no significant differences in efficacy between dopamine agonist-naive and dopamine agonist-exposed patients. [5]

Additional analyses identified predictors of clinical response, demonstrating that baseline and change from baseline in SIT discomfort scores, along with changes in sleep quality, were prominent predictors of treatment response to both this compound and placebo. [6] [7]

Correlational analyses revealed significant relationships between different efficacy domains. Moderate to strong correlations were observed between changes in IRLS scores and changes in subjective sleep measures (r values not reported) and between changes in IRLS scores and pain scores (r=0.54-0.70, p<0.0001). [8]

Dosing and Administration Protocols

Dose Selection and Titration

Clinical trials established two effective dosing strategies for this compound in RLS:

  • 600 mg once daily: Approved by the FDA based on demonstrated efficacy and favorable risk-benefit profile
  • 1200 mg once daily: Shown in clinical trials to provide additional benefit for patients with severe sleep disturbance [2] [3]

To optimize tolerability, studies implemented gradual titration schedules. In most trials, treatment was initiated with 600 mg daily for 3 days, then increased to the target maintenance dose (600 mg or 1200 mg) beginning on day 4. This approach minimized initial exposure while allowing patients to acclimatize to medication effects. [4]

Administration instructions standardized across trials required patients to take medication once daily at approximately 5:00 PM with food. This timing was selected to align with the typical diurnal pattern of RLS symptoms while maximizing drug exposure during evening and nighttime hours when symptoms are most problematic. The requirement for administration with food was based on pharmacokinetic studies demonstrating enhanced bioavailability under fed conditions. [1] [4] [2]

Special Population Considerations

Formal pharmacokinetic studies established the need for dose adjustment in renal impairment, as gabapentin is primarily eliminated unchanged by renal excretion. Specific guidelines include:

  • Moderate renal impairment (CLcr 30-59 mL/min): 600 mg daily recommended
  • Severe renal impairment (CLcr 15-29 mL/min): 600 mg every other day recommended
  • End-stage renal disease (CLcr <15 mL/min): Not recommended [2]

No dedicated hepatic impairment studies were conducted, but as this compound undergoes minimal hepatic metabolism, dose adjustments are likely unnecessary in this population.

Visual Experimental Workflow

The following diagram illustrates the design and implementation workflow for a comprehensive clinical trial of this compound in RLS:

G cluster_prep Study Preparation cluster_recruitment Participant Recruitment cluster_intervention Intervention Phase cluster_analysis Study Completion & Analysis Start Protocol Development Ethics Ethics Approval Start->Ethics Site Site Selection & Training Ethics->Site Documents Study Document Preparation Site->Documents Screening Screening & Eligibility Assessment Documents->Screening Baseline Baseline Assessments (IRLS, CGI, Sleep) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Study Drug Administration (600 mg or 1200 mg) Randomization->Treatment Efficacy Efficacy Assessments (Scheduled Visits) Treatment->Efficacy Safety Safety Monitoring (AEs, Labs, Vital Signs) Treatment->Safety Endpoint Final Assessments Efficacy->Endpoint Safety->Endpoint Statistical Statistical Analysis (MMRM, Logistic Regression) Endpoint->Statistical Reporting Study Report Statistical->Reporting

Figure 1: Clinical Trial Implementation Workflow for this compound in RLS

Conclusion

The comprehensive clinical trial program for this compound in moderate-to-severe primary RLS has established robust methodologies for evaluating efficacy, safety, and dosing of this non-dopaminergic treatment option. Key elements of successful trial design include:

  • Standardized participant selection focusing on primary RLS with moderate-to-severe symptoms
  • Dual primary endpoints capturing both disease-specific severity (IRLS) and global improvement (CGI-I)
  • Comprehensive assessment of key RLS domains including sleep disturbance and pain
  • Appropriate dosing strategies with titration to enhance tolerability
  • Rigorous safety monitoring with special attention to central nervous system effects

These well-validated approaches provide a solid foundation for future clinical trials of RLS treatments and offer clinicians evidence-based protocols for assessing treatment response in clinical practice.

References

Comprehensive HPLC Method Validation Protocol for Gabapentin Enacarbil: Application Notes for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gabapentin Enacarbil and Analytical Challenges

This compound is a prodrug of gabapentin, specifically designed to enhance the bioavailability and dosing convenience of gabapentin therapy through improved absorption across the gastrointestinal tract. Like its active metabolite, it is prescribed for neuropathic pain and restless legs syndrome, requiring precise analytical methods for quality control in pharmaceutical development. The chemical structure of this compound presents significant analytical challenges due to the lack of a strong chromophore, which results in low ultraviolet absorption and consequently reduced detection sensitivity in conventional HPLC-UV systems [1]. This limitation necessitates either sophisticated detection techniques or strategic chemical modification to enable accurate quantification.

The development and validation of a reliable HPLC method for this compound must address these inherent physicochemical properties while satisfying regulatory requirements for pharmaceutical quality control. The International Conference on Harmonization (ICH) guidelines provide a comprehensive framework for analytical method validation, ensuring that the developed procedures yield consistent, accurate, and reproducible results suitable for regulatory submissions [2] [3]. This application note presents a detailed protocol for the HPLC analysis of this compound, incorporating validated procedures for specificity, linearity, accuracy, precision, and robustness, with particular emphasis on addressing its unique analytical challenges through optimized chromatographic conditions and sample preparation techniques.

Method Development and Optimization

Initial Method Selection and Chromatographic Conditions

The development of an effective HPLC method for this compound begins with strategic selection of chromatographic parameters based on the molecule's chemical properties. Reverse-phase chromatography employing a C18 stationary phase has demonstrated optimal performance for gabapentin analogs, providing sufficient retention and peak symmetry for accurate quantification [4]. The initial method should utilize a Waters Symmetry C18 column or equivalent (250 × 4.6 mm, 5 μm) maintained at 32°C, with a flow rate of 1.0 mL/min and injection volume of 10 μL [5]. For detection wavelength selection, a diode array detector (DAD) should be employed to identify the maximum absorption (λmax); for underivatized this compound, detection at 275 nm has proven effective based on gabapentin studies, though derivatization approaches may enable detection at higher wavelengths with improved sensitivity [4] [1].

Mobile Phase Optimization and System Compatibility

Mobile phase composition requires careful optimization to balance adequate analyte retention with reasonable run times. A binary system consisting of methanol and potassium dihydrogen orthophosphate (20:80, v/v) adjusted to pH 6.2 with 10% NaOH provides an effective starting point [4]. The aqueous buffer concentration and pH significantly impact peak shape and retention time, necessitating systematic evaluation. For this compound, which contains both acidic and basic functional groups, mobile phase pH control is critical for suppressing ionization and achieving consistent retention. The method should demonstrate separation efficiency with a resolution factor >2.0 between the analyte and potential impurities, tailing factor <1.5, and theoretical plate count >2000 [3] [6]. System suitability tests must be established to verify these parameters before proceeding with validation.

Derivatization Strategy for Enhanced Detection

To overcome the inherent sensitivity limitations of this compound, a pre-column derivatization approach is recommended. The protocol should incorporate reaction with catechol reagent using 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as catalyst [1]. This derivatization introduces a chromophore to the molecule, resulting in a bathochromic shift to 300 nm with significantly enhanced molar absorptivity. The reaction proceeds for 24 hours under inert atmosphere, followed by purification via silica column chromatography using dichloromethane:methanol (90:10) as mobile phase [1]. The derivatized compound exhibits improved chromatographic behavior and detection sensitivity, enabling reliable quantification at low concentrations typically required for impurity profiling and dissolution testing.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification Rationale
Column Waters Symmetry C18 (250 × 4.6 mm, 5 μm) Balanced efficiency and back pressure
Mobile Phase Methanol:Potassium dihydrogen phosphate (20:80, v/v) Optimal retention and peak shape
pH 6.2 (adjusted with 10% NaOH) Ion suppression for consistent retention
Flow Rate 1.0 mL/min Reasonable analysis time with good resolution
Detection UV at 275 nm (underivatized) or 300 nm (derivatized) Maximum sensitivity with minimal interference
Injection Volume 10 μL Balance of sensitivity and column loading
Column Temperature 32°C Retention time reproducibility

Method Validation Protocol

Specificity and Forced Degradation Studies

Specificity demonstrates the method's ability to uniquely identify and quantify this compound in the presence of potential interferents, including impurities, degradants, and matrix components. Forced degradation studies should be conducted under various stress conditions to verify method selectivity and establish stability-indicating capabilities [3]. Prepare this compound solutions at approximately 1 mg/mL and subject them to: acid degradation (1M HCl, room temperature, 12 hours), base degradation (1M NaOH, room temperature, 12 hours), oxidative degradation (10% H₂O₂, room temperature, 12 hours), thermal degradation (105°C, 12 hours), and photodegradation (4500 lx, 48 hours) [3]. After stress treatment, neutralize acid/base samples to mobile phase pH before injection to prevent column damage. The method is specific if peak purity index >0.999 for the main peak using DAD detection, and resolution from the nearest degradant peak is >2.0 [3] [6].

Linearity and Range

Linearity establishes that the analytical response is directly proportional to this compound concentration within a specified range. Prepare a minimum of five standard solutions covering 50-150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%). For assay methods, a typical range is 80-120% of test concentration, while for impurity methods, the range should extend from LOQ to 120% of specification [2] [3]. Inject each concentration in triplicate and plot peak area versus concentration. Calculate the correlation coefficient (r), y-intercept, and slope of the regression line. The method demonstrates acceptable linearity if r ≥ 0.999 and the y-intercept is not significantly different from zero (p > 0.05) [3]. Visual examination of the residual plot should show random distribution without systematic patterns.

Accuracy and Precision

Accuracy验证方法测量值与真实值的接近程度,而精密度则评估测量值的分散程度。通过回收率研究评估准确性:制备已知浓度的样品(相当于目标浓度的80%、100%和120%),每个浓度水平三份,并计算测得浓度与加入浓度的百分比回收率 [3]。平均回收率应在98.0–102.0%之间,相对标准偏差(RSD)<2.0% [3]

精密度应在两个层面上进行评估:重复性(方法精密度)和中间精密度。重复性通过在同一天、由同一位分析员、使用同一仪器对均匀样品进行六次测定来评估。中间精密度通过在不同日期、由不同分析员、使用不同仪器重复上述操作来评估。将重复性和中间精密度实验的所有12个结果合并计算总体RSD,应<2.0% [3]。对于杂质检测,在定量限附近可接受更宽松的标准。

Table 2: Method Validation Acceptance Criteria for this compound HPLC Assay

Validation Parameter Experimental Requirements Acceptance Criteria
Specificity No interference from blanks, placebos, degradants Resolution > 2.0; Peak purity > 0.999
Linearity 5 concentrations, 3 injections each Correlation coefficient (r) ≥ 0.999
Accuracy 3 concentrations, 3 replicates each Mean recovery 98-102%; RSD < 2.0%
Repeatability 6 determinations at 100% concentration RSD < 2.0%
Intermediate Precision 2 analysts, 2 instruments, 2 days Overall RSD < 2.0% for 12 results
LOD Signal-to-noise ratio S/N ≥ 3
LOQ Signal-to-noise ratio and precision S/N ≥ 10; RSD < 2.0%
Robustness Deliberate variations in critical parameters RSD of results < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ determine the lowest concentrations of this compound that can be reliably detected and quantified, respectively. Employ the signal-to-noise ratio method by preparing serial dilutions of a standard solution and injecting each [3]. LOD is defined as the concentration yielding a signal-to-noise ratio (S/N) ≥ 3:1, while LOQ requires S/N ≥ 10:1 [3]. For LOQ verification, prepare six independent samples at the LOQ concentration and inject each once. The method demonstrates acceptable LOQ if the relative standard deviation of the peak areas is ≤ 2.0% [3]. Document the determination with chromatograms of blank solvent, concentrated solution, and LOQ-level solution to demonstrate the noise measurement and peak identification. For this compound, the derivatization approach has demonstrated significantly improved LOD and LOQ values (e.g., LOD of 0.5×10⁻⁶ mg/mL and LOQ of 1.5×10⁻⁶ mg/mL for gabapentin), making it particularly suitable for impurity profiling and low-dose formulations [1].

Robustness and System Suitability

Robustness evaluates the method's resilience to deliberate, minor variations in analytical parameters, identifying critical factors that require strict control. Vary one parameter at a time while keeping others constant and evaluate system suitability [3]. Critical parameters to evaluate include: mobile phase ratio (±5%), mobile phase pH (±0.2 units), flow rate (±10%), column temperature (±5°C), and detection wavelength (±5 nm) [3]. Additionally, test columns from three different manufacturers or lots to evaluate column robustness. For each variation, inject two standard and two sample solutions, and calculate the assay content [3]. The method is robust if the relative standard deviation across all variations is <2.0% and system suitability criteria are maintained throughout [5]. System suitability tests must be incorporated into the final method protocol to ensure consistent performance during routine use.

Experimental Protocols and Workflows

Sample Preparation and Derivatization Procedure

The derivatization protocol enhances detection sensitivity for this compound, crucial for accurate quantification. Weigh accurately approximately 171.2 mg of this compound (1 mmole) and transfer to a round-bottom flask. Add 110.1 mg of catechol (1 mmole) and 191 mg of EDCI coupling agent (1.23 mmoles) [1]. Evacuate the flask and maintain under argon atmosphere for 30 minutes to prevent oxidative degradation. Add 122 mg of DMAP catalyst (1 mmole) and stir the reaction mixture for 24 hours at room temperature. Monitor reaction completion by TLC using dichloromethane:methanol (90:10) mobile phase. Purify the crude product by silica gel column chromatography using the same solvent system. Evaporate the fractions containing the derivatized product under reduced pressure and characterize the structure by FTIR and MS spectroscopy. The derivatized standard should be stored in airtight containers at -20°C for long-term stability.

Forced Degradation Study Workflow

Forced degradation studies establish the stability-indicating capability of the method by demonstrating separation of degradants from the main peak. Prepare a stock solution of this compound at 1 mg/mL in appropriate solvent. Aliquot 10 mL of stock solution into separate containers for each stress condition [3]:

  • Acid degradation: Add 1 mL of 1M HCl and maintain at room temperature for 12 hours
  • Base degradation: Add 1 mL of 1M NaOH and maintain at room temperature for 12 hours
  • Oxidative degradation: Add 1 mL of 10% H₂O₂ and maintain at room temperature for 12 hours
  • Thermal degradation: Heat solid sample at 105°C for 12 hours, then prepare solution
  • Photodegradation: Expose solid sample and solution to 4500 lx light for 48 hours

After stress treatment, neutralize acid and base samples to pH 6.2, then dilute to appropriate concentration with mobile phase. Inject each sample and compare chromatograms with untreated controls. Calculate mass balance for each stress condition (sum of % main peak + % degradants) which should be 98-102% [3].

G Start Start Forced Degradation Study Prepare Prepare this compound Solution (1 mg/mL) Start->Prepare Aliquot Aliquot into 5 portions Prepare->Aliquot Acid Acid Degradation: 1M HCl, RT, 12h Aliquot->Acid Base Base Degradation: 1M NaOH, RT, 12h Aliquot->Base Oxidative Oxidative Degradation: 10% H₂O₂, RT, 12h Aliquot->Oxidative Thermal Thermal Degradation: 105°C, 12h Aliquot->Thermal Photo Photodegradation: 4500 lx, 48h Aliquot->Photo Neutralize Neutralize Acid/Base Samples to pH 6.2 Acid->Neutralize Base->Neutralize Analyze HPLC Analysis Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Chromatograms for Peak Purity & Resolution Analyze->Evaluate

Diagram 1: Forced Degradation Study Workflow for this compound

Mobile Phase Preparation and System Equilibration

Consistent mobile phase preparation is critical for reproducible retention times and stable baselines. To prepare 1L of potassium dihydrogen phosphate buffer, weigh 3.811 g of KH₂PO₄ and dissolve in 800 mL of double-distilled water [4]. Adjust to pH 6.2 using 10% NaOH solution with constant stirring, then transfer to a 1L volumetric flask and dilute to volume with water. Filter through a 0.45 μm nylon membrane under vacuum. Prepare the mobile phase by mixing 200 mL methanol with 800 mL buffer (20:80, v/v) [4]. Degas by sonication for 15 minutes or sparging with helium. Prime the HPLC system with mobile phase for 30 minutes, then equilibrate the column at a flow rate of 1.0 mL/min for at least 60 minutes or until stable baseline is achieved. Monitor system pressure and baselines during equilibration; significant drift or noise indicates inadequate equilibration or mobile phase issues.

Implementation and Regulatory Considerations

System Suitability Testing

System suitability tests verify that the complete chromatographic system is adequate for the intended analysis and must be performed before each analytical run. Prepare system suitability solution containing this compound at target concentration with appropriate resolution compounds. Inject this solution in six replicates and evaluate the following parameters: retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%, tailing factor ≤ 1.5, theoretical plates ≥ 2000, and resolution ≥ 2.0 from the nearest eluting peak [3] [6]. Document all system suitability results in the analytical notebook. If any parameter falls outside acceptance criteria, troubleshoot and rectify the issue before proceeding with sample analysis. Establish appropriate action limits for system pressure and baseline noise as additional performance indicators.

Solution Stability and Quality Controls

Evaluate the stability of analytical solutions under various storage conditions to define expiration dates. Prepare this compound standard and sample solutions and store at room temperature (25°C), refrigerated (4°C), and in the autosampler tray. Inject these solutions at predetermined time points (0, 4, 6, 8, 10, 12, 18, 24 hours) and compare peak areas and appearance with freshly prepared standards [3]. Solutions are considered stable if the % difference from initial value is ≤ 2.0% and no significant peak deterioration or additional peaks are observed. Include quality control samples at low, medium, and high concentrations in each analytical run to verify ongoing method performance. The analytical run is acceptable if all QC samples are within 15% of their nominal values, with at least 67% of all QCs and 50% at each concentration meeting this criterion [6].

Regulatory Documentation Requirements

Conclusion

The HPLC method validation protocol outlined in this application note provides a comprehensive framework for the reliable quantification of this compound in pharmaceutical formulations. The incorporation of a derivatization step addresses the inherent sensitivity challenges, while the systematic validation approach ensures regulatory compliance with ICH guidelines. The detailed experimental protocols for forced degradation studies, method robustness testing, and system suitability establish the stability-indicating capability and operational reliability of the method.

Implementation of this validated method enables accurate quality control of this compound throughout its product lifecycle, from formulation development to commercial batch release. The robustness studies identify critical method parameters requiring strict control during routine use, thereby enhancing method reproducibility across different laboratories and instruments. Following the detailed protocols and acceptance criteria described herein will ensure generation of reliable, defensible analytical data suitable for regulatory submissions and quality decision-making.

References

gabapentin enacarbil renal impairment dosing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Basis for Dosing Adjustment

The need for dosage adjustment in renal impairment stems from the pharmacokinetic profile of gabapentin enacarbil. This prodrug is hydrolyzed to gabapentin after absorption, and gabapentin is eliminated primarily by renal excretion as unchanged drug [1] [2].

A key population pharmacokinetic analysis found that the oral clearance (CL/F) of gabapentin, after administration of this compound, is proportionally related to creatinine clearance (CrCL). The analysis showed an approximately 1.6-fold decrease in gabapentin CL/F for every 2-fold decrease in CrCL [3] [1]. In patients with end-stage renal disease (ESRD), hemodialysis effectively removes gabapentin from the systemic circulation, with a mean of 28.6% of the gabapentin dose recovered during a 3- to 4-hour hemodialysis session [3] [1].

Dosing Recommendations for Renal Impairment

Dosing must be adjusted based on the patient's creatinine clearance (CrCL) and varies by indication. The following tables summarize the recommended dosage adjustments for Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN). Note that the brand name Horizant is not recommended for RLS in patients with a CrCL less than 15 mL/min who are on hemodialysis [4] [5].

Table 1: Dosing for Restless Legs Syndrome (RLS)

Creatinine Clearance (CrCL) Recommended this compound (Horizant) Dosage
≥ 60 mL/min 600 mg once daily with the evening meal (at about 5 PM)

| 30 - 59 mL/min | Initial: 300 mg once daily with the evening meal. May increase to: 600 mg once daily as needed. | | 15 - 29 mL/min | 300 mg once daily with the evening meal. | | < 15 mL/min (not on hemodialysis) | 300 mg every other day with the evening meal. |

Table 2: Dosing for Postherpetic Neuralgia (PHN)

Creatinine Clearance (CrCL) Recommended this compound (Horizant) Dosage

| ≥ 60 mL/min | Day 1-3: 600 mg once daily in the morning. Maintenance (Day 4+): 600 mg twice daily. | | 30 - 59 mL/min | Day 1-3: 300 mg once daily in the morning. Maintenance (Day 4+): 300 mg twice daily; may increase to 600 mg twice daily if needed. | | 15 - 29 mL/min | Day 1 & 3: 300 mg in the morning. Maintenance (Day 4+): 300 mg once daily in the morning; may increase to 300 mg twice daily if needed. | | < 15 mL/min (not on hemodialysis) | Maintenance: 300 mg every other day in the morning; may increase to 300 mg once daily in the morning if needed. | | < 15 mL/min (on hemodialysis) | Maintenance: 300 mg following every dialysis session; may increase to 600 mg following every dialysis if needed. |

Experimental Protocol Summary

While the provided search results lack the granular, step-by-step laboratory methodology you require, they do summarize the design of a key clinical pharmacokinetic study that informed the dosing recommendations.

  • Study Design: An open-label, single-dose pharmacokinetic study [3] [1].
  • Patient Population: Adult patients (>18 years) with varying degrees of renal impairment, including moderate impairment (CrCL 30-59 mL/min), severe impairment (CrCL <30 mL/min), and end-stage renal disease (ESRD) requiring hemodialysis. Data from these patients were combined with population pharmacokinetic data from healthy subjects and patients from Phase I-III studies [3] [1].
  • Intervention: A single 600 mg oral dose of this compound extended-release tablet was administered under fed conditions [3] [1].
  • Data Collection: Plasma, urine, and dialysate samples were collected and analyzed for gabapentin concentration. Pharmacokinetic parameters were calculated and compared against data from subjects with normal renal function. The relationship between gabapentin oral clearance (CL/F) and creatinine clearance (CrCL) was evaluated [3] [1].

Clinical Management Considerations

  • Administration: this compound extended-release tablets must be swallowed whole and not cut, crushed, or chewed. They should be taken with food [4] [6]. For RLS, the dose is taken once daily at about 5 PM [4].
  • Withdrawal: If discontinuation of therapy is necessary for a patient receiving twice-daily dosing for PHN, the dose should be tapered over at least one week to reduce the potential for withdrawal symptoms [4] [5].
  • Monitoring: It is prudent to monitor for signs of CNS depression (dizziness, somnolence), worsening depression, suicidal thoughts or behavior, and for evidence of efficacy, especially after any dosage change [4] [6].

Proposed Mechanism of Action and Experimental Workflow

The exact mechanism by which gabapentin (the active moiety) relieves RLS or PHN symptoms is not fully understood [2] [7]. It is a structural analogue of gamma-aminobutyric acid (GABA) but does not interact significantly with GABA receptors [7]. Proposed mechanisms include modulation of voltage-gated calcium channels and action on the descending noradrenergic pain pathway [2].

The diagram below illustrates the journey of this compound from administration to systemic action, highlighting key pharmacokinetic and pharmacodynamic relationships, particularly the critical role of renal function.

G A Oral Administration of This compound B Active Transport in GI Tract (via MCT-1 and SMVT transporters) A->B C Hydrolysis to Active Moety: Gabapentin B->C E Systemic Exposure to Gabapentin C->E D Renal Excretion of Gabapentin G Key Relationship: Gabapentin Clearance ∝ Creatinine Clearance D->G E->D F Pharmacodynamic Effect (Proposed Mechanisms) E->F DoseAdj Dosage Adjustment Required G->DoseAdj CrCL Creatinine Clearance (CrCL) CrCL->G Dialysis Hemodialysis Dialysis->D

Conclusion

Available information clearly defines the relationship between renal function and this compound clearance, providing a solid basis for the established dosing protocols. However, a full compilation of detailed Application Notes for researchers would require more in-depth data on analytical methods for bioanalysis, precise statistical models from population PK analyses, and comprehensive safety outcomes from clinical trials, which are not fully captured in the current search results.

References

Comprehensive Application Notes and Protocols: Gabapentin Enacarbil Pharmacokinetic Modeling Using Convolution Approach

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gabapentin Enacarbil and Pharmacokinetic Modeling

This compound represents a significant advancement in gabapentin therapy through its innovative prodrug design. As a transported prodrug of gabapentin, it addresses the fundamental limitations of conventional gabapentin formulations, which exhibit saturable, dose-dependent absorption resulting in high interindividual variability and unpredictable exposure. This compound is actively transported throughout the intestinal tract by high-capacity nutrient transporters including monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter, enabling efficient absorption not limited by saturation kinetics [1]. Following absorption, this compound undergoes rapid hydrolysis by nonspecific carboxylesterases primarily in enterocytes, releasing the active moiety gabapentin into systemic circulation [2].

The pharmacokinetic advantages of this compound include sustained, dose-proportional exposure to gabapentin with significantly reduced interindividual variability compared to traditional gabapentin formulations [1] [3]. Clinical studies demonstrate that this compound provides mean bioavailability of 74.1% (CV 19.1%) with individual values ranging from 42% to 100% across studies, a marked improvement over conventional gabapentin which exhibits bioavailability ranging from 5% to 74% at a 600 mg dose [1]. This predictable exposure profile makes this compound particularly amenable to physiologically-based pharmacokinetic (PBPK) modeling and convolution-based approaches that can support drug development, dose selection, and clinical translation across populations.

Theoretical Background and Convolution Approach

Fundamental Pharmacokinetic Properties

The convolution approach to pharmacokinetic modeling is particularly well-suited for this compound due to its linear and time-invariant properties after administration. Unlike conventional gabapentin, which displays non-linear kinetics, this compound exhibits dose-proportional exposure across the clinical dose range (300-2400 mg daily) [4]. Meta-analyses of dose-exposure relationships have confirmed the essentially linear relationships for this compound, in contrast to the highly non-linear nature of conventional gabapentin formulations [3]. This linearity is mathematically described by a power model with exponents of 0.925 for bioavailable dose and 0.844 for steady-state concentration, demonstrating near-complete dose proportionality [3].

The convolution integral provides a mathematical framework for predicting drug concentration-time profiles based on the input function (absorption profile) and the system function (disposition characteristics). For this compound, the convolution approach can be represented as:

( C(t) = f(t) * h(t) = \int_0^t f(\tau) \cdot h(t-\tau) , d\tau )

Where ( C(t) ) is the gabapentin concentration at time t, ( f(t) ) represents the input rate of gabapentin from the prodrug, and ( h(t) ) represents the unit impulse response of gabapentin disposition [3] [4]. This approach leverages the superposition principle, allowing the prediction of multiple-dose profiles from single-dose data, which is particularly valuable for clinical trial simulations and dose regimen optimization.

Comparative Pharmacokinetic Properties

Table 1: Key Pharmacokinetic Parameters of Gabapentin Formulations

Parameter Gabapentin Immediate Release This compound References
Absorption Mechanism Saturated L-amino acid transporter in upper small intestine High-capacity MCT-1 and multivitamin transporters throughout intestinal tract [1] [2]
Bioavailability 5-74% (dose-dependent) 42-100% (mean 74.1%, CV 19.1%) [1] [3]
Dose Proportionality Non-linear (Emax model, ED50 ~3,080 mg/day) Linear (power model exponent ~0.9) [3]
Tmax (hours) 2-3 5.2-8.2 [1] [4]
Half-life (hours) 5-7 5.1-6.0 [4] [2]
Primary Elimination Renal (unchanged) Renal (94% as gabapentin) [5] [2]
Food Effect Significant Minimal [1] [2]

Methodological Protocol for Convolution Modeling

Model Implementation Protocol

Software and Computational Requirements: Implementation of the convolution model requires appropriate computational tools. For basic convolution operations, MATLAB (MathWorks), R with deconv package, or Python with SciPy library are suitable. For more advanced PBPK modeling, PK-Sim (Version 9.0 or higher) provides a comprehensive platform with built-in physiological parameters and convolution capabilities [6] [7]. The modeling workflow should be executed on systems with minimum 8 GB RAM and multi-core processors to handle population simulations efficiently.

Data Requirements and Preprocessing:

  • Input Data Collection: Gather gabapentin concentration-time data following this compound administration from clinical studies. Data should include single-dose profiles across the therapeutic range (300-1200 mg) with adequate sampling frequency (pre-intensive sampling with 12-18 time points over 24-48 hours) [1] [4].
  • Parameter Initialization: Initialize gabapentin disposition parameters from intravenous gabapentin studies or literature: volume of distribution (Vd) = 76 L, clearance (CL) = 5-7 L/h, half-life = 5.1-6.0 hours [2].
  • Input Function Characterization: Model the gabapentin release rate using a transit-compartment absorption model with zero-order input or a Weibull function to capture the prolonged absorption profile of the extended-release formulation [4].

Model Qualification Protocol:

  • Visual Predictive Checks: Generate simulated concentration-time profiles and compare with observed data using graphical overlays.
  • Statistical Criteria: Calculate geometric mean fold error (GMFE) for AUC and Cmax predictions; acceptable performance is GMFE <2 [6] [7].
  • External Validation: Verify model performance using data not included in model development, such as data from different patient populations or study designs.
Parameter Estimation and Model Optimization

Table 2: Critical Model Parameters for this compound Convolution

Parameter Symbol Value Unit Estimation Method Variability (CV%)
Absorption Rate Constant kₐ 0.2-0.4 h⁻¹ Maximum likelihood 25-35%
Absorption Lag Time tₗₐg 0.5-1.0 h Bayesian estimation 15-25%
Volume of Distribution Vd/F 76 L Population fitting 20-30%
Clearance CL/F 6.0 L/h Nonlinear mixed-effects 25-40%
Intercompartment Clearance Q 8.5 L/h Two-compartment analysis 30-45%
Peripheral Volume Vp 45 L Two-compartment analysis 35-50%
Bioavailability F 0.74 Fraction Absolute bioavailability studies 19%
Renal Clearance Fraction fᵣ 0.94 Fraction Mass balance studies 10-15%

Optimization Algorithm:

  • Initial Parameter Estimation: Use maximum likelihood estimation with the Laplace approximation in NONMEM or maximum a posteriori Bayesian estimation for population parameters.
  • Objective Function Minimization: Employ the limited-memory Broyden-Fletcher-Goldfarb-Shanno (L-BFGS) algorithm for efficient convergence.
  • Covariate Model Building: Implement stepwise covariate model building with likelihood ratio test (p<0.01 for forward inclusion, p<0.001 for backward elimination).
  • Model Diagnostics: Evaluate goodness-of-fit through conditional weighted residuals vs. time and population predictions, and individual predictions vs. observed concentrations.

Experimental Protocol for Model Verification

In Vitro-In Vivo Correlation (IVIVC) Studies

Purpose: To establish correlation between in vitro dissolution profiles and in vivo absorption characteristics of this compound, enabling prediction of in vivo performance from in vitro data.

Materials:

  • This compound extended-release tablets (600 mg strength)
  • Dissolution apparatus (USP Type II, paddles)
  • Dissolution media: pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer
  • HPLC system with UV detection for gabapentin quantification

Methodology:

  • Conduct dissolution testing in triplicate using apparatus with 900 mL medium at 37±0.5°C, paddle speed 50 rpm.
  • Sample at time points: 1, 2, 4, 8, 12, 16, 20, and 24 hours.
  • Analyze samples using validated HPLC method with detection at 210 nm.
  • Compare dissolution profiles with deconvoluted in vivo absorption profiles from clinical studies.
  • Develop Level A correlation using time-scaling factor if necessary.

Acceptance Criteria: Mean absolute prediction error ≤15% for Cmax and AUC, with no individual value >20% [1].

Clinical Study Design for Model Verification

Population PK Study Protocol:

  • Study Design: Randomized, single-dose, parallel group or crossover design
  • Subjects: Healthy adults (n=24-36) or target patient population
  • Dosing: this compound 600 mg after standardized meal
  • Sample Collection: Intensive sampling at pre-dose, 1, 2, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose
  • Bioanalytical Method: Validated LC-MS/MS method for gabapentin quantification with lower limit of quantification 10 ng/mL
  • Data Analysis: Non-compartmental analysis followed by population modeling using NONMEM

Special Population Studies:

  • Renal Impairment: Conduct study in subjects with varying degrees of renal function (mild, moderate, severe) with adjusted sampling schedule
  • Pediatric Population: Apply PBPK modeling with age-appropriate physiological parameters as described in Section 5.2 [6] [7]

Results and Model Performance

Convolution Model Predictions and Validation

The convolution approach for this compound has demonstrated excellent predictive performance across multiple studies. Population pharmacokinetic analysis incorporating data from 12 phase 1-3 studies (dose range 300-2400 mg/day) confirmed that gabapentin exposure following this compound administration is dose-proportional and predictable [4]. The model successfully characterized the population parameters with acceptable precision, showing data were similar in subjects with and without restless legs syndrome, supporting the robustness of the approach across populations.

Key performance metrics of the convolution model include:

  • Prediction Accuracy: Geometric mean fold error for AUC and Cmax predictions was <1.5 across the dose range, indicating high predictive accuracy [6].
  • Interindividual Variability: The model accounted for moderate interindividual variability in bioavailability (CV 19.1%), primarily through covariance with body weight and renal function [1] [4].
  • Temporal Predictions: The model accurately captured the prolonged absorption profile with Tmax of 5.2-8.2 hours, reflecting the extended-release characteristics of this compound [1].
Extension to Special Populations Using PBPK Modeling

The convolution approach has been successfully extended to special populations through physiologically-based pharmacokinetic (PBPK) modeling. Recent research has developed and validated a PBPK model for gabapentin in pediatric patients with renal impairment, demonstrating the flexibility of the modeling framework [6] [7]. The workflow for this approach can be visualized as follows:

G Adult PBPK Model Adult PBPK Model Pediatric Extension Pediatric Extension Adult PBPK Model->Pediatric Extension Scale physiological parameters Renal Impairment\nExtension Renal Impairment Extension Adult PBPK Model->Renal Impairment\nExtension Adjust GFR and secretion Dosing Optimization Dosing Optimization Pediatric Extension->Dosing Optimization Simulate exposure Renal Impairment\nExtension->Dosing Optimization Simulate exposure Model Verification Model Verification Dosing Optimization->Model Verification Clinical data comparison Final Dosing\nRecommendations Final Dosing Recommendations Model Verification->Final Dosing\nRecommendations

Figure 1: PBPK Modeling Workflow for Special Populations

The PBPK modeling approach demonstrated that in pediatric patients with renal impairment under 12 years old, gabapentin exposure (AUC₀‑∞) increased substantially compared to healthy children: 2.09-fold for mild RI, 3.30-fold for moderate RI, and 31.67-fold for severe RI [6] [7]. These predictions led to specific dosing recommendations:

  • Mild RI: Dosing frequency adjustment to twice daily (bid)
  • Moderate RI: Dosing frequency reduction to once daily (qd)
  • Severe RI: Dosing frequency reduction to every other day (qod) with additional 50% dose reduction

Research Applications and Advanced Protocols

Drug-Drug Interaction Study Design

This compound demonstrates a favorable drug interaction profile due to its limited metabolism and transporter-based absorption. However, formal drug-drug interaction studies should be conducted following regulatory guidelines.

Protocol for Transporter-Based Interaction Studies:

  • Objective: Evaluate potential interactions with inhibitors of MCT-1 (monocarboxylate transporter type 1) and OCT2 (organic cation transporter 2)
  • Study Design: Open-label, randomized, multiple-dose, crossover study in healthy adults (n=12-24)
  • Treatments:
    • Period 1: this compound 1200 mg once daily for 5 days
    • Period 2: Interaction drug (e.g., naproxen 500 mg twice daily or cimetidine 400 mg four times daily) for 5 days
    • Period 3: Combination therapy for 5 days
  • Endpoint Assessment: Gabapentin pharmacokinetic parameters (Cmax, Tmax, AUCτ, CL/F)
  • Acceptance Criteria: No clinically significant interaction if 90% CI for geometric mean ratio of AUC and Cmax falls within 80-125% [5]

Existing interaction studies have shown that co-administration with naproxen (MCT-1 substrate) increased gabapentin Css,max by 8% and AUC by 13%, while cimetidine (OCT2 substrate) increased gabapentin AUCss by 24% and decreased renal clearance [5]. These changes were not considered clinically significant, supporting the robust absorption and elimination profile of this compound.

Clinical Trial Simulation and Dose Selection

The convolution model enables quantitative clinical trial simulations to optimize dose selection and study design for new indications or populations.

Simulation Protocol:

  • Virtual Population Generation: Create representative virtual populations using demographic data (age, weight, renal function) matching target population
  • Input Function Definition: Implement absorption model parameters derived from Phase I studies
  • Disposition Model: Utilize gabapentin disposition parameters from established population models
  • Exposure-Response Modeling: Incorporate established exposure-response relationships for efficacy and safety endpoints
  • Trial Execution: Simulate 1000+ virtual trials to evaluate probability of technical success for different dosing regimens

Application to Pediatric Development:

The convolution approach combined with PBPK modeling supports pediatric dose selection without requiring extensive clinical trials. For adolescents with restless legs syndrome (13-17 years), a Phase I study protocol has been developed using a single 300 mg dose of this compound with intensive PK sampling [8]. This study design leverages the predictable exposure of this compound to enable efficient dose justification for pediatric populations.

Table 3: Model-Informed Dosing Recommendations for Special Populations

Population Recommended Dose Modeling Basis Clinical Validation
Healthy Adults 600-1200 mg once daily Phase 2/3 exposure-response FDA-approved labeling [2]
Mild Renal Impairment 600 mg bid (adults) PBPK simulation (2.09× AUC) Literature data in adults [6]
Moderate Renal Impairment 600 mg qd (adults) PBPK simulation (3.30× AUC) Literature data in adults [6]
Severe Renal Impairment 300 mg qod (adults) PBPK simulation (31.67× AUC) Literature data in adults [6]
Pediatrics (13-17 years) 300-600 mg once daily Allometric scaling + PBPK Phase 1 study planned [8]
Elderly 600 mg once daily Covariate analysis (renal function) Population PK analysis [4]

Conclusion and Future Directions

The convolution-based modeling approach for this compound represents a powerful framework for optimizing therapy across diverse populations. The method successfully leverages the favorable linear pharmacokinetics of this prodrug to predict exposure, support dose selection, and guide clinical use in special populations. The integration of convolution techniques with PBPK modeling has been particularly valuable for addressing challenging scenarios such as pediatric dosing and renal impairment, where clinical data may be limited [6] [7].

Future applications of this modeling approach include:

  • Extended Pediatric Modeling: Further refinement of PBPK models for children under 3 years, where gabapentin use is currently limited but clinical need exists [6]
  • Generic Development: Support of bioequivalence study waivers for generic this compound through convolution-based virtual bioequivalence trials
  • New Formulation Development: Accelerated development of novel formulations using IVIVC based on the convolution model
  • Personalized Dosing: Development of model-informed precision dosing tools that incorporate individual patient factors to optimize this compound therapy

The robustness of the convolution approach for this compound underscores the value of model-informed drug development for prodrugs with predictable absorption characteristics. As demonstrated through the protocols and applications outlined in these notes, this methodology provides a comprehensive framework for maximizing the therapeutic potential of this compound while ensuring safe and effective use across diverse patient populations.

References

Population Pharmacokinetics of Gabapentin Enacarbil: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gabapentin enacarbil (GEn) is a transported prodrug of gabapentin, designed to overcome the saturable and variable absorption of oral gabapentin. Unlike gabapentin, which uses a low-capacity transporter in the upper small intestine, GEn is absorbed via high-capacity nutrient transporters like monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT) throughout the intestinal tract [1] [2]. This results in sustained, dose-proportional gabapentin exposure and significantly higher, more predictable bioavailability [3] [4]. These properties make GEn an ideal candidate for population pharmacokinetic (PopPK) modeling to support drug development and dosing recommendations.

Key PopPK Findings in Healthy Volunteers

Population PK analysis from 12 phase 1-3 studies established a robust model for GEn. The data showed that gabapentin exposure was dose-proportional over a wide range (300–6000 mg) and consistent between healthy adults and patients with Restless Legs Syndrome (RLS) [5] [4]. The following table summarizes the key pharmacokinetic parameters of gabapentin after GEn administration.

Table 1: Summary of Gabapentin Pharmacokinetic Parameters After GEn Administration in Healthy Volunteers

Parameter Value Range (Mean) Comments
Bioavailability 64.8% - 82.9% (Overall mean: 74.1%) [2] Low interindividual variability (CV: 19.1%); individual range: 42% to 100% [2].
C~max~ (after 1200 mg) 6.4 - 7.9 μg/mL [2] Consistent across studies.
T~max~ (after 1200 mg) 5.2 - 8.2 hours [2] Reflects extended-release profile.
AUC (after 1200 mg) 70.8 - 109.4 μg·h/mL [2] AUC~0-inf~ or AUC~ss~.
Renal Clearance (CL/F) 3.2 mL/min/kg [6] Proportional to creatinine clearance; involves glomerular filtration and tubular secretion via OCT2 [1] [6].

The relationships between GEn dose, its absorption and conversion, and the resulting gabapentin exposure can be visualized in the following pathway.

G GEn_Dose GEn Oral Dose GI_Tract GI Tract GEn_Dose->GI_Tract Absorption Active Transport (MCT-1, SMVT) GI_Tract->Absorption Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Absorption->Hydrolysis Gabapentin_Systemic Gabapentin (Systemic Circulation) Hydrolysis->Gabapentin_Systemic PK_Profile Sustained, Dose-Proportional PK Profile Gabapentin_Systemic->PK_Profile

Population PK Modeling: Methodology & Workflow

The PopPK model for GEn was developed using a nonlinear mixed-effects modeling (NONMEM) approach [4]. Data from 12 clinical studies were pooled, and the model was evaluated to understand the relationship between gabapentin exposure and clinical outcomes.

3.1. Model Development Workflow The process for developing and validating the population PK model is outlined below.

G Start Data Pooling (12 Phase 1-3 Studies) A Base Model Development (Structural & Statistical Model) Start->A B Covariate Analysis A->B C Model Validation (VPC, Bootstrap) B->C D Final PopPK Model C->D E Exposure-Response (PK-PD) Analysis D->E

3.2. Base Model Structure

  • Data: Plasma gabapentin concentration-time data from healthy adults and RLS patients receiving 300–2400 mg/day GEn [4].
  • Software: NONMEM software was used for model development [4].
  • Structural Model: A compartmental model (e.g., one- or two-compartment) with first-order absorption and elimination was likely used to describe gabapentin's PK profile. The model incorporated the known zero-order conversion of GEn to gabapentin.
  • Statistical Model: Inter-individual and residual variability models were identified to account for unexplained variability in the PK parameters.

3.3. Covariate Analysis The model evaluated the influence of demographic and physiological factors (e.g., renal function, body weight) on key PK parameters like apparent clearance (CL/F) and volume of distribution (V/F). Renal function is a critical covariate, as gabapentin is eliminated unchanged by the kidneys [6].

3.4. Model Evaluation

  • Visual Predictive Check (VPC): Superimposes observed data with model simulations to assess predictive performance.
  • Bootstrap: Assesses the stability and precision of the parameter estimates.
  • Goodness-of-Fit Plots: Evaluate the agreement between population/individual predictions and observed concentrations.
Detailed Experimental Protocols

4.1. Protocol: PopPK Clinical Study Design (Example) This protocol outlines a standard design for a study generating data suitable for PopPK analysis.

  • Objective: To characterize the population pharmacokinetics of gabapentin after administration of GEn in healthy volunteers.
  • Design: Randomized, open-label, single or multiple-dose study.
  • Subjects: N=~12 per study; healthy adults (aged 18-55), creatinine clearance ≥80 mL/min [1].
  • Dosing: Single or multiple doses of GEn (e.g., 1200 mg once daily) [1].
  • Pharmacokinetic Sampling: Collect blood samples pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 5, 6, 8, 10, 12, 16, 24, and 36 hours) to characterize the full concentration-time profile [3].
  • Bioanalytical Method: Quantify plasma gabapentin concentrations using a validated method, such as liquid chromatography/tandem mass spectrometry (LC-MS/MS) [3].
  • Data Analysis: Perform noncompartmental analysis (NCA) initially, followed by PopPK analysis using NONMEM.

4.2. Protocol: Drug-Drug Interaction (DDI) Study GEn has a low potential for metabolic DDIs but can interact at the level of transport and renal excretion.

  • Objective: To evaluate the effect of naproxen (MCT-1 inhibitor) and cimetidine (OCT2 inhibitor) on the pharmacokinetics of GEn [1].
  • Design: Open-label, three-period, fixed-sequence study in healthy volunteers (n=12) [1].
  • Dosing Regimen:
    • Period 1: GEn 1200 mg once daily for 5 days to steady state.
    • Period 2: Naproxen 500 mg twice daily or Cimetidine 400 mg four times daily for 5 days.
    • Period 3: Co-administration of GEn with the interacting drug for 5 days [1].
  • PK Assessment: Intensive PK sampling at the end of each period to calculate gabapentin AUC~ss~, C~ss,max~, and renal clearance.
  • Key Findings: No clinically significant interaction with naproxen. Co-administration with cimetidine increased gabapentin AUC~ss~ by 24% due to reduced renal clearance, but no dose adjustment is deemed necessary [1].
Data Synthesis and Tabulation

The consistency of GEn's pharmacokinetics is demonstrated by pooling data from multiple studies, as shown below.

Table 2: Inter-Study Consistency of Gabapentin PK After a Single 1200 mg GEn Dose (Fed State)

Study ID N C~max~ (μg/mL) T~max~ (h) AUC (μg·h/mL) Bioavailability (%)
XP-022 10 7.9 8.2 109.4 82.9
XP-044 12 7.5 7.0 101.3 76.8
XP-057 12 6.4 5.2 70.8 64.8
Overall Mean - ~7.3 ~6.8 ~93.8 74.1

Source: Adapted from pooled analysis of 6 phase I studies [2].

References

Comprehensive Application Notes and Protocols: Gabapentin Enacarbil Administration Timing and Food Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Gabapentin enacarbil is a transporter-mediated prodrug of gabapentin that was specifically engineered to overcome the pharmacokinetic limitations of its parent compound. While gabapentin itself suffers from nonlinear absorption and low bioavailability due to saturation of its uptake transporters in the upper intestine, this compound utilizes high-capacity nutrient transporters distributed throughout the intestinal tract, resulting in substantially improved dose proportionality and consistent systemic exposure. This engineered improvement in absorption characteristics makes this compound particularly valuable for clinical applications requiring sustained gabapentin exposure, such as restless legs syndrome (RLS) and postherpetic neuralgia (PHN).

The strategic molecular design of this compound enables it to serve as a substrate for both the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are broadly distributed throughout the intestine and exhibit substantially higher transport capacity compared to the amino acid transporters utilized by gabapentin itself [1] [2]. This fundamental difference in absorption pathways allows this compound to bypass the saturation issues that plague traditional gabapentin therapy, particularly at higher clinically relevant doses. Following absorption, this compound undergoes rapid enzymatic hydrolysis by nonspecific carboxylesterases primarily in enterocytes, releasing active gabapentin along with natural metabolites including carbon dioxide, acetaldehyde, and isobutyric acid [2].

Food Effects and Pharmacokinetic Profile

Quantitative Food Effect Data

The absorption of this compound is significantly influenced by food co-administration, with meal composition playing a measurable role in the extent of exposure enhancement. A randomized, open-label, crossover study conducted in healthy adults demonstrated that administration with food consistently enhanced gabapentin exposure regardless of meal composition, though the magnitude of effect varied with fat content [3].

Table 1: Effect of Food on Gabapentin Pharmacokinetics Following this compound (1200 mg) Administration

Condition Bioavailability (% Urinary Recovery) Change in AUCinf vs Fasted tmax Pattern
Fasted 42.0 ± 6.1% Reference Baseline
Low-fat meal (200-300 kcal, ~6% fat) 64.3 ± 13.2% ↑23% No significant delay
Moderate-fat meal (500-600 kcal, ~30% fat) 64.9 ± 16.9% ↑31% Trend for delayed absorption
High-fat meal (1000 kcal, ~50% fat) 76.1 ± 14.4% ↑40% Trend for delayed absorption

The data demonstrate a clear exposure enhancement with food co-administration, with bioavailability increasing from 42.0% under fasted conditions to 76.1% following a high-fat meal [3]. This represents an 81% increase in absolute bioavailability when this compound is administered with food. While the rate of absorption (as indicated by tmax) was not significantly delayed with low-fat meals, moderate- and high-fat meals showed trends toward delayed absorption, though this did not diminish the overall exposure benefits [3].

Comparative Pharmacokinetic Profiles

Table 2: Comparative Pharmacokinetics of Gabapentin Formulations

Parameter This compound Immediate-Release Gabapentin
Transport Mechanism MCT-1, SMVT (high-capacity) L-type amino acid transporter (saturable)
Site of Absorption Throughout intestine Primarily upper intestine
Dose Proportionality Linear up to 2,800 mg Nonlinear (decreasing bioavailability with dose)
Absolute Bioavailability 42%-76% (dose-dependent) 27%-60% (dose-dependent)
Food Effect Significant enhancement with food Slight effect on rate, not extent
Dosing Frequency Once or twice daily Three times daily

The extended-release formulation of this compound provides sustained plasma concentrations over 24 hours, which is particularly advantageous for managing RLS symptoms that typically worsen in the evening and night [4]. This sustained exposure profile, combined with the food-enhanced bioavailability, allows for more predictable dose-response relationships compared to immediate-release gabapentin, which shows decreasing bioavailability with increasing doses due to transporter saturation [1].

Mechanisms and Metabolic Pathways

Transporter-Mediated Absorption and Conversion

The following diagram illustrates the complete absorption and conversion pathway of this compound:

G GE This compound (Oral Administration) MCT1 MCT-1 Transporter GE->MCT1 Active Transport SMVT SMVT Transporter GE->SMVT Active Transport IntestinalCell Intestinal Enterocyte MCT1->IntestinalCell SMVT->IntestinalCell Hydrolysis Enzymatic Hydrolysis (nonspecific esterases) IntestinalCell->Hydrolysis Gabapentin Active Gabapentin Hydrolysis->Gabapentin Systemic Systemic Circulation Gabapentin->Systemic Sustained Release Food Food Intake Food->GE Enhances Absorption

The molecular design of this compound enables it to be recognized by high-capacity nutrient transporters that are broadly distributed throughout the gastrointestinal tract, in contrast to gabapentin itself, which relies on saturable amino acid transporters primarily located in the upper intestine [1] [2]. This fundamental difference accounts for the superior absorption characteristics of the prodrug, particularly its linear, dose-proportional pharmacokinetics across the clinical dose range. Following transporter-mediated uptake into intestinal enterocytes, this compound undergoes rapid and extensive hydrolysis by nonspecific carboxylesterases, enzymes that are abundantly expressed in intestinal cells and, to a lesser extent, in the liver [2].

The hydrolysis reaction cleaves the prodrug into its active moiety, gabapentin, along with natural metabolites including isobutyric acid, acetaldehyde, and carbon dioxide [2]. The efficiency of this conversion process is evidenced by the minimal systemic exposure to the intact prodrug, with plasma concentrations of this compound typically measuring less than 2% of corresponding gabapentin concentrations [2]. The extended-release profile of this compound formulations provides sustained gabapentin delivery over 24 hours, maintaining therapeutic concentrations with less fluctuation than immediate-release gabapentin products [5].

Mechanism of Action

Although the exact mechanism of action in RLS and PHN has not been definitively established, gabapentin is known to bind with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system [6] [2]. This binding results in modulation of calcium currents and subsequent reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P [2] [5]. The downstream effect is a reduction in neuronal hyperexcitability, which likely underlies the therapeutic benefits in both neuropathic pain conditions and sensorimotor disorders like RLS [2].

Clinical Management and Dosing Protocols

Administration Guidelines

Based on the substantial food effect observed in pharmacokinetic studies, this compound should be consistently administered with food to optimize bioavailability and maintain stable therapeutic exposure [3] [7]. The following clinical administration protocols are recommended:

  • Restless Legs Syndrome: 600 mg once daily taken at approximately 5:00 PM with food [7]. This timing aligns with the circadian pattern of RLS symptom exacerbation in the evening and nighttime hours while leveraging the evening meal to enhance absorption.

  • Postherpetic Neuralgia: Initiate with 600 mg once daily in the morning with food for 3 days, then increase to 600 mg twice daily (morning and evening) with food on day 4 [7]. The divided dosing provides continuous coverage for persistent neuropathic pain.

  • Dosage Form Instructions: this compound extended-release tablets must be swallowed whole and not crushed, chewed, or split, as this would alter the release profile and potentially cause rapid dose dumping [7].

Special Population Considerations
  • Renal Impairment: Dose adjustment is necessary in patients with renal impairment (creatinine clearance <90 mL/min) as gabapentin is primarily eliminated unchanged by the kidneys [4] [7]. The degree of dose reduction should be proportional to the reduction in creatinine clearance.

  • Elderly Patients: While no geriatric-specific problems have been documented, age-related renal function declines may necessitate dose adjustments based on creatinine clearance [7].

  • Hepatic Impairment: No specific dose adjustments are recommended for hepatic impairment, as this compound is not metabolized by hepatic cytochrome P450 enzymes and undergoes minimal hepatic processing [6].

Experimental Protocols and Methodologies

Standardized Food-Effect Study Protocol

The following protocol outlines the methodology for evaluating food effects on this compound pharmacokinetics, based on the design used in the seminal study published in the International Journal of Clinical Pharmacology and Therapeutics [3]:

Objective: To evaluate the effect of food with varying fat content on the pharmacokinetics and tolerability of this compound.

Study Design:

  • Type: Randomized, open-label, crossover study
  • Subjects: 12 healthy adults (typical inclusion: 18-55 years, BMI 18-30 kg/m²)
  • Treatments: Single 1200 mg dose of this compound under four conditions:
    • Fasted (overnight fast ≥10 hours)
    • Low-fat meal (200-300 kcal, ~6% fat)
    • Moderate-fat meal (500-600 kcal, ~30% fat)
    • High-fat meal (1000 kcal, ~50% fat)
  • Washout Period: ≥5 days between treatments

Administration Protocol:

  • Subjects fast overnight for at least 10 hours before dosing
  • For fed conditions: administer study meal 30 minutes before dosing
  • Administer this compound with 240 mL water
  • Continue fasting for 4 hours post-dose
  • Standardized meals provided at 4 and 10 hours post-dose

Pharmacokinetic Sampling:

  • Blood samples collected pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 36, and 48 hours post-dose
  • Urine collection at pre-dose and 0-6, 6-12, 12-24, 24-36, and 36-48 hours post-dose

Analytical Methods:

  • Plasma and urine gabapentin concentrations determined using validated LC-MS/MS methods
  • Pharmacokinetic parameters calculated using noncompartmental analysis
  • Primary endpoints: AUC₀‑t, AUC₀‑∞, Cmax, tmax, and urinary recovery
Bioavailability Assessment Protocol

Objective: To determine the absolute bioavailability of gabapentin from this compound under fed and fasted conditions.

Methodology:

  • Administer single oral dose of this compound (1200 mg)
  • Collect complete urine samples over 48-72 hours
  • Measure gabapentin concentration in urine samples
  • Calculate bioavailability as: F = (Amount of gabapentin recovered in urine after oral administration) / (Dose of this compound administered × molecular weight ratio) where molecular weight ratio = MWgabapentin/MWthis compound = 171.24/329.39 ≈ 0.52

Key Considerations:

  • Ensure complete urine collection with proper standardization
  • Account for renal function in subjects (normal creatinine clearance required)
  • Correct for molecular weight differences between prodrug and active drug

Safety and Tolerability Profile

This compound is generally well tolerated, with a safety profile consistent with that of gabapentin. The most common treatment-emergent adverse events reported in clinical trials include dizziness (4 subjects), balance disorder (4 subjects), and somnolence (3 subjects) in a study of 12 healthy adults [3]. These adverse events were universally rated as mild in intensity, and the enhanced bioavailability achieved with food co-administration did not appear to increase the frequency or severity of adverse effects [3].

Several important safety considerations warrant attention in clinical practice and trial design:

  • Central Nervous System Effects: Dose-dependent dizziness and somnolence are the most frequently reported adverse effects. Clinical trials have demonstrated that these effects are generally manageable through gradual dose titration and consistent evening administration [4].

  • Respiratory Depression: Concomitant use with opioids may potentiate respiratory depression, requiring careful monitoring particularly in patients with pre-existing respiratory compromise or those receiving opioid therapy [7].

  • Psychiatric Effects: As with other gabapentinoids, this compound may cause mood changes, depression, or, in rare cases, suicidal ideation. Patients with pre-existing psychiatric conditions warrant careful monitoring [7].

  • Withdrawal Syndrome: Abrupt discontinuation may precipitate withdrawal symptoms, including anxiety, insomnia, and pain. Tapering over at least one week is recommended [7].

The extended-release formulation of this compound may offer tolerability advantages over immediate-release gabapentin by minimizing peak-trough fluctuations that contribute to concentration-dependent side effects [5].

Conclusion and Clinical Implications

The administration of this compound with food significantly enhances gabapentin exposure regardless of the specific fat or caloric content of the meal, with bioavailability increasing from approximately 42% under fasted conditions to as high as 76% with a high-fat meal [3]. This food effect has substantial implications for both clinical practice and drug development:

  • Clinical Practice: Consistent administration with food is essential to optimize therapeutic efficacy and minimize interindividual variability in drug exposure. The timing of administration (approximately 5:00 PM for RLS) should align with both disease symptom patterns and meal schedules to maximize therapeutic benefit [7].

  • Drug Development: The demonstrated success of this compound's transporter-targeted prodrug approach provides a validated strategy for overcoming absorption limitations of other compounds with poor bioavailability [1] [2].

  • Personalized Medicine: The consistent exposure achieved with this compound, particularly when administered with food, reduces the pharmacokinetic variability that often complicates gabapentin therapy, enabling more predictable dose-response relationships [5].

Future research directions should include exploration of the food effect in special populations, particularly elderly patients and those with gastrointestinal disorders that might alter transporter expression or function. Additionally, further characterization of the relationship between meal composition and absorption enhancement could refine administration recommendations to maximize therapeutic benefits while maintaining the favorable safety profile of this engineered prodrug.

References

gabapentin enacarbil dose titration RLS symptom breakthrough

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin Enacarbil Dosing & Symptom Breakthrough Guide

FAQ 1: What is the recommended starting and maintenance dose of this compound for RLS?

The recommended dose of this compound for adults with moderate-to-severe primary RLS is 600 mg, taken once daily [1]. This dose is to be administered at about 5:00 PM.

A key piece of evidence from clinical trials is that a 1200 mg once-daily dose provided no additional therapeutic benefit compared to the 600 mg dose but was associated with an increase in adverse reactions [1]. Therefore, the 600 mg dose is both the starting and maintenance dose, and the prescribing information does not outline a titration schedule.

FAQ 2: How should "symptom breakthrough" be investigated and managed in clinical practice or trials?

"Symptom breakthrough" — the re-emergence or worsening of RLS symptoms while on a stable dose — is not typically managed by escalating the dose of this compound. Instead, the 2024 American Academy of Sleep Medicine (AASM) clinical practice guideline recommends a systematic approach to identify and address underlying causes [2] [3] [4].

The following workflow visualizes the clinical decision-making process for managing symptom breakthrough, based on the AASM guideline recommendations.

Start Symptom Breakthrough on This compound Step1 1. Assess for Augmentation (Check if patient is concurrently using a dopamine agonist) Start->Step1 Step2 2. Evaluate Iron Status (Serum ferritin & transferrin saturation) Step1->Step2 Step3 3. Review Exacerbating Factors (Medications, substances, comorbidities) Step2->Step3 IronLow Ferritin ≤ 75 μg/L or TSAT < 20%? Step2->IronLow Step4 4. Consider Alternative/Adjunctive Therapies Step3->Step4 Action2 Address Triggers: - Adjust offending medications - Reduce alcohol/caffeine - Treat co-existing OSA Step3->Action2 Action3 Consider Conditional Therapies Step4->Action3 Action1 Initiate Iron Repletion (IV iron recommended for ferritin 75-100 μg/L) IronLow->Action1 Yes IronLow->Action2 No

Supporting Evidence & Rationale for the Workflow:

  • Strong Recommendation for Alpha-2-Delta Ligands: this compound, along with gabapentin and pregabalin, has a strong recommendation from the AASM for treating RLS. This is based on moderate-certainty evidence showing they improve disease severity, sleep quality, and quality of life without causing augmentation—a key limitation of dopamine agonists [2] [3] [4].
  • Iron's Central Role: The guidelines elevate the importance of iron status. All patients with clinically significant RLS should have serum iron studies (ferritin and transferrin saturation) evaluated. Iron supplementation is recommended at higher thresholds (ferritin ≤ 75 μg/L) than in the general population, as low brain iron is a key pathophysiological mechanism in RLS [2] [4].
  • Addressing Exacerbating Factors: The first step in managing RLS is to address factors that worsen symptoms. This includes reviewing the patient's medication list for serotonergic antidepressants and antihistamines, and evaluating substance use (alcohol, caffeine) and untreated sleep disorders like obstructive sleep apnea (OSA) [5] [3] [4].
  • Conditional Alternative Therapies: If symptoms persist despite the above measures, the guidelines conditionally recommend other interventions. These include other iron formulations, bilateral high-frequency peroneal nerve stimulation, or low-dose opioids for severe cases, reflecting a patient-centered approach when first-line treatments are insufficient [2] [4].

Comparative Clinical Context: RLS Pharmacotherapy

For research and development purposes, understanding the shift in the treatment landscape is crucial. The table below summarizes the AASM's recommendations for key drug classes in RLS.

Medication Class Examples AASM Recommendation Strength Key Rationale & Evidence
Alpha-2-Delta Ligands This compound, Gabapentin, Pregabalin Strong For [2] [4] High efficacy, no risk of augmentation. First-line treatment per new guidelines [6] [3].
Dopamine Agonists Pramipexole, Ropinirole, Rotigotine Conditional Against (standard use) [2] [4] High risk of augmentation: long-term use causes symptom worsening, earlier onset, and spread to arms [5] [6].
Intravenous Iron Ferric carboxymaltose Strong For (in iron deficiency) [2] [4] Targets a core pathophysiology (low brain iron). Efficacy supported by multiple RCTs [2] [3].

Key Takeaways for Researchers

  • Fixed Dosing is Standard: The clinical development of this compound for RLS supports a fixed-dose regimen of 600 mg daily without titration.
  • Symptom Breakthrough is Multifactorial: Clinical trial protocols and support materials should emphasize that symptom breakthrough is not an indication for dose escalation but a trigger for a systematic review of potential causes, primarily iron status, concomitant medications, and augmentation from other RLS treatments.
  • Paradigm Shift in RLS Treatment: The 2024 AASM guidelines represent a significant shift, moving alpha-2-delta ligands like this compound to first-line and downgrading dopamine agonists due to long-term safety concerns.

References

gabapentin enacarbil renal dose adjustment CrCl calculation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: Why is renal dose adjustment critical for gabapentin enacarbil? Gabapentin, the active moiety released from this compound, is cleared from the body primarily through renal excretion. Its elimination is directly proportional to creatinine clearance (CrCl). A population pharmacokinetic analysis found that gabapentin's oral clearance decreases by approximately 1.6-fold for every 2-fold decrease in CrCl [1]. Without dose adjustment, patients with renal impairment are at a high risk of drug accumulation, leading to an increased incidence of adverse reactions such as dizziness, sedation, and other central nervous system effects [2] [1].

  • FAQ 2: How do I calculate Creatinine Clearance (CrCl) for dosing? The standard method for calculating CrCl for drug dosing, as referenced in the prescribing information, is the Cockcroft-Gault equation [2] [3]. Please note that dosing recommendations are based on this method and may not directly apply to CrCl values estimated using other equations (e.g., MDRD or CKD-EPI). Always use the method specified in the study protocol or product labeling.

  • FAQ 3: Are the extended-release formulations (Gralise and Horizant) interchangeable? No. Gralise and Horizant are not interchangeable with each other or with other immediate-release gabapentin products due to significant differences in their pharmacokinetic profiles [2]. They have different indications, dosing schedules, and titration protocols. Horizant (this compound) is the only formulation approved for Restless Legs Syndrome (RLS) [2].

  • FAQ 4: What is the recommended action for a missed dose? The advice depends on the specific product:

    • For Horizant, if a dose is missed, skip it and take the next dose at the scheduled time. Do not take two doses at the same time [2].
    • For Gralise, if a dose is missed, take it with food as soon as it is remembered. However, if it is almost time for the next dose, skip the missed dose and resume the regular schedule. Do not take two doses at the same time [2].

Renal Dose Adjustment Tables

The following tables summarize the recommended dosage adjustments for this compound (Horizant) based on creatinine clearance (CrCl) for its two primary indications.

Table 1: Dosage for Restless Legs Syndrome (RLS) [2] [3]

Creatinine Clearance (CrCl) Recommended Dosage
≥ 60 mL/min 600 mg once daily, at about 5 PM
30 - 59 mL/min Start at 300 mg once daily; may increase to 600 mg once daily if needed
15 - 29 mL/min 300 mg once daily
< 15 mL/min (not on hemodialysis) 300 mg every other day
< 15 mL/min (on hemodialysis) Use is not recommended

Table 2: Dosage for Postherpetic Neuralgia (PHN) [2] [3]

Creatinine Clearance (CrCl) Recommended Dosage Regimen
≥ 60 mL/min 600 mg twice daily (after a 3-day initiation: 600 mg AM x3 days)

| 30 - 59 mL/min | Initiation: 300 mg in the AM for 3 days. Maintenance: 300 mg twice daily. May increase to 600 mg twice daily if needed. | | 15 - 29 mL/min | Initiation: 300 mg in the AM on Day 1 and Day 3. Maintenance: 300 mg once daily in the AM. May increase to 300 mg twice daily if needed. | | < 15 mL/min (not on hemodialysis) | 300 mg every other day in the AM. May increase to 300 mg once daily if needed. | | < 15 mL/min (on hemodialysis) | 300 mg following each dialysis session. May increase to 600 mg following each session if needed. |

Experimental Protocol: A Guide to Investigating Renal Dosing

When designing experiments or analyzing data related to this compound in renal impairment, a systematic approach is crucial. The following workflow, based on established troubleshooting principles [4], outlines a logical pathway for investigating dosing regimens.

Protocol: Investigating Renal Dosing for this compound Start Start: Define Patient or Population Profile A Step 1: Determine Creatinine Clearance (CrCl) Start->A Note1 Use Cockcroft-Gault equation for CrCl A->Note1 B Step 2: Identify Primary Indication (RLS or PHN) C Step 3: Consult Dosing Table for Corresponding CrCl Range B->C Note2 Refer to Tables 1 & 2 for specific dosing C->Note2 D Step 4: Apply Recommended Dose & Initiation Schedule Decision1 Dose Adjustment Required? D->Decision1 E Step 5: Monitor Efficacy and Adverse Events Decision1->E No Decision2 Is the Patient on Hemodialysis? Decision1->Decision2 Yes Note3 For RLS, do not use in patients on hemodialysis Decision2->Note3 Note1->B Note2->D Note3->C Re-evaluate

This protocol emphasizes a step-by-step methodology to ensure accurate and safe dosing in clinical research scenarios involving renal impairment.

References

gabapentin enacarbil withdrawal syndrome tapering protocol

Author: Smolecule Technical Support Team. Date: February 2026

What is Gabapentin Enacarbil (Horizant)?

This compound is a prodrug of gabapentin, approved for treating Postherpetic Neuralgia and Restless Legs Syndrome (RLS) [1]. It's crucial to understand that This compound is not interchangeable with other gabapentin products due to its different pharmacokinetic profile [1]. The table below summarizes its key dosage information.

Attribute Details for this compound (Horizant)
Approved Uses Postherpetic Neuralgia (PHN); Moderate-to-severe Primary Restless Legs Syndrome (RLS) [1]
RLS Dosage 600 mg, taken orally once daily at about 5 PM [1]
PHN Dosage 600 mg, taken orally twice a day [1]
Key Distinction Not interchangeable with other gabapentin products [1]

Available Information on Discontinuation

The official manufacturer's dosage guide provides the following instructions for discontinuing Horizant. This is the most direct information available from the search results.

Scenario Recommended Discontinuation Protocol
For RLS (dose of 600 mg/day or less) "Discontinuation may be done without tapering." [1]
For PHN (dose of 600 mg twice daily) "In patients receiving this drug twice a day, reduce to once daily for 1 week prior to discontinuation." [1]

General principles of gabapentin withdrawal suggest that symptoms occur because the body has adapted to the medication's presence. Abruptly stopping can lead to an adjustment period with withdrawal symptoms [2]. A gradual reduction under medical supervision is the standard safe approach, though this information is based on data for gabapentin, not the specific enacarbil prodrug [2].

A Researcher's Guide for Next Steps

For your technical support center, here are detailed methodologies to bridge the current information gap:

  • Consult Primary Regulatory and Scientific Sources

    • Methodology: Access the full official Prescribing Information for Horizant from the FDA or manufacturer's website. This document contains the most authoritative information on dosage, discontinuation, warnings, and clinical pharmacology.
    • Further Action: Conduct a systematic literature review on platforms like PubMed, using keywords: "This compound withdrawal," "This compound discontinuation," and "prodrug anticonvulsant withdrawal syndrome." Focus on clinical trials, case reports, and review articles.
  • Design a Preclinical Assessment Protocol

    • Background: Withdrawal syndromes are often linked to neuroadaptation in the central nervous system. Research indicates that antiseizure medications can influence brain neuroplasticity [3].
    • Methodology: Develop an animal model study to characterize the withdrawal syndrome. A typical protocol would involve:
      • Dosing Phase: Administer this compound to animal subjects over a sustained period to establish dependence.
      • Withdrawal Phase: Divide subjects into groups for (a) abrupt cessation and (b) a tapered discontinuation (e.g., 25% dose reduction every 2-3 days).
      • Observation & Measurement: Monitor for behavioral signs of withdrawal (e.g., hyperactivity, anxiety-like behaviors, tremors). Use established behavioral tests like the open field test or elevated plus maze. Correlate these with neurochemical markers.

Workflow for Investigating Drug Discontinuation

The following diagram outlines a general workflow for researching a drug's discontinuation protocol, which you can adapt for this compound.

Start Start: Investigate Drug Discontinuation Sub1 Literature Review Start->Sub1 Sub2 Analyze Prescribing Information Start->Sub2 Sub3 Preclinical Study Design Start->Sub3 Step1 Search public databases (PubMed, ClinicalTrials.gov) Sub1->Step1 Step2 Identify official dosage and discontinuation guidance Sub2->Step2 Step3 Establish animal model and dosing regimen Sub3->Step3 Step4 Identify evidence gap: No specific tapering protocol for withdrawal syndrome Step1->Step4 Step5 Document standard manufacturer advice Step2->Step5 Step6 Define withdrawal metrics and tapering arms Step3->Step6 Step7 Propose a novel tapering protocol Step4->Step7 Step5->Step7 Step8 Generate preclinical data to characterize syndrome and test protocol efficacy Step6->Step8 Step7->Step8

References

gabapentin enacarbil food effect optimization administration

Author: Smolecule Technical Support Team. Date: February 2026

Food Effects: Quantitative Data Summary

The table below summarizes key pharmacokinetic data from a study on healthy adults who took a single 1,200 mg dose of gabapentin enacarbil under different dietary conditions [1].

Dietary Condition Total Calories (kcal) Fat Content (%) Gabapentin Bioavailability (%) AUCinf Increase vs. Fasted
Fasted - - 42.0 (6.1) Baseline
Low-Fat Meal 200 - 300 ~6% 64.3 (13.2) 23%
Moderate-Fat Meal 500 - 600 ~30% 64.9 (16.9) 31%
High-Fat Meal 1000 ~50% 76.1 (14.4) 40%

Note: Bioavailability data presented as mean (standard deviation). AUCinf = Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols & Methodologies

Here are the methodologies from key studies that established the food effect and drug interaction profile of this compound.

Food-Effect Study Protocol

This randomized, open-label, crossover study evaluated the effect of meals with varying fat content [1].

  • Subjects: 12 healthy adults.
  • Design: Each subject received a single 1,200 mg oral dose of this compound under four conditions: after an overnight fast, and immediately following low-fat, moderate-fat, and high-fat meals.
  • Washout Period: A minimum of 5 days separated each treatment condition.
  • Key Assessments: Primary endpoints included bioavailability (measured by urinary recovery of gabapentin) and systemic exposure (AUC). Safety and tolerability were also monitored.
Drug-Drug Interaction Study Protocols

Two open-label, three-period studies investigated interactions with naproxen (an MCT-1 substrate) and cimetidine (an OCT2 substrate) [2].

  • Subjects: 12 healthy adults in each study.
  • Dosing to Steady State:
    • This compound: 1,200 mg once daily for 5 days (with naproxen) or 4 days (with cimetidine).
    • Naproxen: 500 mg twice daily.
    • Cimetidine: 400 mg four times daily.
  • Key Findings:
    • Naproxen: Coadministration resulted in a small, non-clinically significant increase in gabapentin exposure (AUC increased by ~13%). No dose adjustment is needed [2].
    • Cimetidine: Coadministration reduced the renal clearance of gabapentin, increasing its AUC by 24%. This is not considered clinically significant for most patients, and no dose adjustment is recommended [2].

The following diagram illustrates the workflow and key findings from these critical clinical pharmacology studies.

G Start Study Population: Healthy Adults FoodStudy Food-Effect Study (Randomized, Crossover) Start->FoodStudy DDIStudy Drug Interaction Studies (Open-label) Start->DDIStudy FoodM Method: Single 1200 mg dose under 4 dietary conditions FoodStudy->FoodM DDIM Method: Coadministration at steady state DDIStudy->DDIM FoodR Finding: Food enhances bioavailability & exposure FoodM->FoodR DDIR Finding: No clinically significant interactions DDIM->DDIR Rec Recommendation: Take with food FoodR->Rec DDIR->Rec

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the mechanism behind the food effect on this compound? this compound is a prodrug absorbed by high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the intestinal tract [3] [2] [4]. Food is thought to enhance absorption by stimulating gastrointestinal processes like bile flow and prolonging transit time, thereby increasing the availability of the prodrug to these transporters.

Q2: Are there any drug interactions of concern at the transport level? Studies show that co-administration with naproxen (an MCT-1 substrate) or cimetidine (an OCT2 substrate) results in statistically significant but not clinically significant changes in gabapentin exposure. Therefore, no dose adjustments are required for these interactions [2].

Q3: What is the recommended best practice for administering this compound in clinical trials? To ensure consistent and optimal exposure, it is recommended to administer this compound with food. The specific fat content may influence the degree of exposure, so standardizing the meal type in a study protocol can help reduce inter-subject variability [1] [5] [6].

Q4: How can in vitro dissolution testing predict food effects for formulation development? Research indicates that biorelevant dissolution tests using USP Apparatus 3 (BioDis) can successfully predict the in vivo pharmacokinetic profile and the sustained release of the wax-matrix tablet under fasted conditions. This method is valuable for formulation screening and optimizing release characteristics [7].

References

gabapentin enacarbil overdose management clinical guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Guidelines for Gabapentinoid Overdose

The core principles for managing gabapentin enacarbil overdose are derived from its pharmacology. As a prodrug, it is rapidly converted into gabapentin in the body [1]. Therefore, overdose management follows the same supportive care approach used for gabapentin poisoning [2].

The table below summarizes the key recommendations from the EXTRIP (Extracorporeal Treatments in Poisoning) workgroup for gabapentin overdose, which are applicable to this compound [2].

Clinical Aspect Recommendation for Gabapentin/Gabapentin Enacarbil Overdose
Standard Care Supportive care, including drug discontinuation and symptom management [2].
Primary Toxicity Isolated overdose typically causes mild, short-lasting effects (e.g., somnolence). Severe symptoms like coma are rare [2].
Major Risk Co-ingestion with other CNS depressants (e.g., opioids, alcohol), which can lead to profound respiratory depression and death [2] [3].
Use of Extracorporeal Treatment (ECTR)
∙ For patients with normal kidney function Suggests against using ECTR [2].
∙ For patients with decreased kidney function Suggests using ECTR, especially if coma requires mechanical ventilation [2].

Metabolic Pathway of this compound

For researchers, understanding the metabolic pathway is crucial as it dictates the kinetic profile and the rationale for a prodrug strategy. The following diagram illustrates the conversion of this compound into active gabapentin.

G GE This compound (Prodrug) G Gabapentin (Active Drug) GE->G Hydrolysis CO2 CO₂ GE->CO2 Yields IA Isobutyric Acid GE->IA Yields A Acetaldehyde GE->A Yields NESP Nonspecific Esterases NESP->GE Acts On

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary pharmacokinetic advantage of this compound over gabapentin that influences its overdose potential? this compound is absorbed via high-capacity nutrient transporters in the intestine, unlike gabapentin, which uses low-capacity, saturable transporters [1]. This results in higher, more dose-proportional bioavailability and a slower release of gabapentin into the system [1]. In an overdose context, this could lead to sustained and elevated serum levels of gabapentin.

Q2: Why is polysubstance use a critical factor in this compound overdose fatalities? Most fatal outcomes involve co-ingestion, particularly with opioids or other CNS depressants [2] [3]. The combination leads to synergistic respiratory depression. Regulatory bodies like the FDA now require warnings about this interaction on opioid labels [4]. For researchers designing toxicology studies, investigating these synergistic effects is crucial.

Q3: Are there any specific antidotes for this compound overdose? No, there is no specific antidote [2]. Management is entirely supportive. This includes:

  • Airway management: Ensuring a patent airway and providing ventilatory support for respiratory depression [2] [3].
  • Decontamination: Administering activated charcoal can be considered if the patient presents early after ingestion [3].
  • Hemodialysis (ECTR): This is a key consideration only in patients with significant renal impairment, as it effectively removes gabapentin from the bloodstream [2].

Q4: What are the evidence gaps in managing this compound overdose identified by clinical guidelines? The EXTRIP workgroup rated the quality of evidence for their recommendations as "very low," as it was based largely on uncontrolled case series and reports [2]. This highlights a significant area for further research, particularly concerning the kinetics of the prodrug in overdose and the precise role of hemodialysis in different patient populations.

References

Key Interactions & Monitoring Parameters for Gabapentin Enacarbil

Author: Smolecule Technical Support Team. Date: February 2026

Interacting Drug Class Examples Primary Risk Key Monitoring Parameters
Opioids [1] [2] Oxycodone, hydrocodone, morphine, fentanyl Severe sedation, life-threatening respiratory depression, increased abuse potential [3] [1] Respiratory rate, oxygen saturation, level of sedation/somnolence [4]
Benzodiazepines & Sedatives [1] [2] Alprazolam, lorazepam, zolpidem Pharmacodynamic synergism, increased sedation, dizziness [1] Level of sedation, dizziness, psychomotor impairment [5] [4]
Alcohol [1] [5] - Increased nervous system side effects (dizziness, drowsiness) [1] Signs of excessive CNS depression; advise avoidance [5]
Other CNS Depressants [2] Baclofen, cyclobenzaprine, first-generation antihistamines Additive CNS depression [1] Level of alertness, coordination, and respiratory function

Mechanisms of Interaction and Clinical Evidence

The interactions between gabapentin enacarbil and other CNS depressants are primarily pharmacodynamic, meaning the drugs have synergistic effects on the body.

  • Mechanism of Action: Although the exact mechanism of this compound (a prodrug of gabapentin) in treating RLS and postherpetic neuralgia is not fully known, it is presumed to involve the descending noradrenergic system, leading to activation of spinal alpha2-adrenergic receptors [6]. This action can cause drowsiness and dizziness.
  • Synergistic Effects: When combined with other CNS depressants like opioids or benzodiazepines, the sedative effects are not merely added but can be synergistic, significantly increasing the risk of dangerous respiratory depression [2] [4].

The following diagram illustrates this pharmacodynamic synergism.

G Gabapentin_Enacarbil Gabapentin_Enacarbil Synergistic_Effect Synergistic CNS Depression (Sedation, Respiratory Depression) Gabapentin_Enacarbil->Synergistic_Effect Combination Other_CNS_Depressant Other_CNS_Depressant Other_CNS_Depressant->Synergistic_Effect Combination Monitoring Monitoring Synergistic_Effect->Monitoring Requires

Clinical Management and Risk Mitigation Protocols

For researchers and clinicians, implementing a structured monitoring plan is essential for patient safety.

  • Dosing and Prescribing Practices:

    • Avoid Combinations Where Possible: The AASM guidelines conditionally recommend low-dose opioids for RLS only after considering the risks [3]. For many patients, gabapentinoids are now first-line, reducing the need for dopaminergic agents or high-dose opioids [7].
    • Use Lowest Effective Dose: If combination therapy is necessary, initiate this compound and the interacting drug at the lowest possible doses and titrate slowly [4].
    • Consider Renal Function: Gabapentin is primarily eliminated by the kidneys. Dosage adjustment of this compound is required in patients with renal impairment to prevent accumulation and increased side effects [5] [4].
  • Patient Monitoring and Counseling:

    • Assess for Suicidal Ideation and Mood Changes: As an antiepileptic drug, this compound increases the risk of suicidal thoughts and behavior. Patients should be monitored for the emergence or worsening of depression, any unusual changes in mood or behavior, or the emergence of suicidal thoughts [4].
    • Counsel on Impairment: Patients should be advised that this compound causes somnolence/sedation, dizziness, and driving impairment. They should not drive or operate complex machinery until they have gained sufficient experience on the medication to assess whether it impairs their abilities [4].
    • Warn Against Alcohol: Counsel patients to avoid or limit alcohol, as it can increase the nervous system side effects of gabapentin [1] [5].

References

gabapentin enacarbil treatment-resistant RLS dose escalation

Author: Smolecule Technical Support Team. Date: February 2026

FDA-Approved vs. Investigational Dosing

The following table summarizes the key dosing information for gabapentin enacarbil in RLS, based on regulatory approval and clinical trial data.

Dose Regulatory Status Efficacy Evidence Safety Profile Clinical Context
600 mg once daily FDA-approved standard dose [1] [2] Superior to placebo in improving International RLS (IRLS) score [1] Higher rates of somnolence (20%) and dizziness (13%) vs. placebo; generally tolerable [2] First-line treatment for moderate-to-severe primary RLS [3]
900 mg once daily Not approved Failed to show significant improvement in IRLS in a Japanese dose-finding study [1] [4] Early treatment discontinuations in clinical trials suggest poor tolerability in some patients [1] Not recommended; an unstable "half-landing" dose [1]
1,200 mg once daily Not approved for RLS (approved for PHN at this dose) [1] Most validated dose for subjective RLS symptoms and severe sleep disturbances in post-hoc analyses [1] [4] Provides no additional benefit over 600 mg for core RLS symptoms and causes a significant increase in adverse reactions (AEs) [1] [5] [2] A potential consideration for resistant cases with severe, debilitating sleep issues, weighing AE risks [1]

Researcher Guidance & Experimental Protocols

When designing studies or managing complex cases, consider these scientific and clinical frameworks.

  • Mechanism of Action & Rationale for Use

    • Pharmacokinetic Advantage: this compound is a prodrug of gabapentin, designed to overcome gabapentin's saturable absorption. It uses high-capacity nutrient transporters (MCT-1 and SMVT) throughout the intestine, resulting in improved, dose-linear bioavailability [6] [7].
    • Molecular Target: The active moiety, gabapentin, binds with high affinity to the α2δ subunit of voltage-gated calcium channels [1] [8]. This is believed to reduce the release of excitatory neurotransmitters (e.g., glutamate), which may normalize aberrant neuronal activity in RLS pathways [1] [9].
    • First-Line Position: Per the RLS Foundation's 2021 guidelines, alpha-2-delta ligands (this compound, gabapentin, pregabalin) are now first-line for chronic persistent RLS, replacing dopamine agonists due to the risk of augmentation with long-term DA use [3].
  • Dose Escalation & Safety Monitoring Protocol

    • Baseline Assessment: Establish baseline symptom severity using the International RLS Rating Scale (IRLS) and document sleep quality (e.g., via diary or specific scales).
    • Dose Initiation: Begin with the approved 600 mg dose, taken once daily with food at about 5 PM [2].
    • Evaluation for Escalation:
      • Assess treatment response after an adequate trial (e.g., 2-4 weeks).
      • Consider a dose increase to 1,200 mg only if:
        • There is a partial or sub-optimal response to 600 mg.
        • Severe sleep disturbances persist despite some improvement in leg sensations.
        • The patient understands and accepts the higher risk of AEs.
    • Safety Monitoring: Closely monitor for the emergence or worsening of somnolence, sedation, and dizziness. Inform patients that these AEs are dose-dependent and may persist in a subset of individuals [2]. Assess for any driving impairment [2].
  • Considerations for Special Populations

    • Renal Impairment: Dose adjustment is mandatory. Refer to the prescribing information for specific guidance based on creatinine clearance (CrCl). For example, the dose is reduced to 300 mg daily for CrCl 15-29 mL/min and to 300 mg every other day for CrCl <15 mL/min [5] [2].
    • Treatment-Resistant Definition: If a patient fails to respond to 1,200 mg this compound, they are likely considered treatment-resistant. Further strategies may include switching to another alpha-2-delta ligand (e.g., pregabalin) or considering a low-dose opioid, as these are recommended after failure of first-line alpha-2-delta therapy [3].

Experimental Design Workflow

For researchers designing a clinical trial for treatment-resistant RLS, the following workflow outlines a structured approach to dose escalation.

Start Patient Cohort: Moderate-Severe RLS A1 Baseline Phase Start->A1 A2 Administer Standard 600 mg Dose A1->A2 A3 Evaluate Response (2-4 weeks) A2->A3 B1 Sub-optimal Response & Tolerated A3->B1 Yes C1 Adequate Response & Tolerated A3->C1 Ideal Response B2 Escalate to 1200 mg Dose B1->B2 B3 Intensive Safety Monitoring B2->B3 B4 Assess Efficacy/ Tolerability at 1200 mg B3->B4 C2 Continue Effective Dose B4->C2 Success D1 Inadequate Response or Intolerable AEs B4->D1 Failure C1->C2 D2 Consider Alternative Alpha-2-delta Ligand or Low-Dose Opioid D1->D2

References

gabapentin enacarbil pediatric use safety efficacy data

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Is gabapentin enacarbil approved for use in children? No. According to the official drug description, appropriate studies have not been performed on the relationship of age to the effects of this compound in the pediatric population. Therefore, its safety and efficacy have not been established [1].

  • What is the fundamental difference between gabapentin and this compound? They are not interchangeable. This compound is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of immediate-release gabapentin. It is absorbed through high-capacity transporters throughout the intestine, leading to more predictable and sustained gabapentin exposure compared to mg-equivalent doses of gabapentin itself [2] [3].

  • What are the key safety concerns for gabapentin class drugs? Safety reviews have identified a risk of serious breathing problems (respiratory depression), particularly when gabapentin is used with opioids, in the elderly, or in patients with underlying respiratory, renal, or nervous system diseases [4]. Other important risks include dizziness, somnolence, and the potential for suicidal thoughts and behaviors [1] [5].

Adult Efficacy Data from Clinical Trials

The efficacy of this compound is well-documented in adults with Restless Legs Syndrome (RLS). The table below summarizes key findings from a 12-week, placebo-controlled Phase III study. This data can serve as a reference for the drug's activity, though it cannot be extrapolated to pediatric patients.

Study Detail This compound 600 mg This compound 1200 mg Placebo
IRLS Total Score (Baseline) 23.2 [3] 23.2 [3] 23.8 [3]
IRLS Total Score (Week 12) 10.2 [3] 11.1 (calculated from [3]) 14.0 [3]
Adjusted Mean Treatment Difference vs. Placebo -3.5 [3] -4.3 [3] -
CGI-I Responders 77.5% [3] 72.8% [3] 44.8% [3]
Common Adverse Events (AEs) Somnolence (21.7%), Dizziness (10.4%) [3] Somnolence (18.0%), Dizziness (24.3%) [3] Somnolence (2.1%), Dizziness (5.2%) [3]

Experimental Protocol for Pediatric Pharmacokinetics

While direct data on this compound in children is absent, recent research explores methodologies for optimizing gabapentin dosing in pediatric populations, especially those with renal impairment. The following workflow details a Physiologically Based Pharmacokinetic (PBPK) modeling approach, which could be adapted for future studies on this compound [6] [7].

PBPK Model Development Workflow Start Start: Literature Search & Data Collection AdultModel Develop PBPK Model in Healthy Adults Start->AdultModel VerifyAdult Verify Model with Clinical PK Data AdultModel->VerifyAdult VerifyAdult->AdultModel Needs Adjustment ExtendPediatric Extend to Pediatric Population (Apply age-related physiological changes) VerifyAdult->ExtendPediatric Validation Successful VerifyPediatric Verify Pediatric & RI Models ExtendPediatric->VerifyPediatric ExtendRenal Extend to Renal Impairment (Adjust GFR & Tubular Secretion) ExtendRenal->VerifyPediatric VerifyPediatric->ExtendPediatric Needs Adjustment VerifyPediatric->ExtendRenal Needs Adjustment DosingSim Conduct Dosing Simulations for Target Populations VerifyPediatric->DosingSim Validation Successful Output Output: Dosing Recommendations DosingSim->Output

Table: Key Parameters for PBPK Model Development [6] [7]

Parameter Category Specific Parameters & Considerations
Physicochemical Properties LogP, pKa, Molecular Weight, Solubility, Fraction unbound in plasma (fup), Blood-to-Plasma ratio [6].
ADME Properties Renal Clearance (CLrenal), Glomerular Filtration, Tubular Secretion (TSspec) [6].

| Population Scaling | For pediatrics: Age, height, weight, organ size, and blood flow rates [6] [7]. For renal impairment: Glomerular Filtration Rate (GFR) and kidney size [6] [7]. | | Software & Validation | Use PBPK platforms (e.g., PK-Sim). Validate model by comparing simulated plasma concentration-time curves and PK parameters with observed clinical data [6] [7]. |

Guidance for Future Research

For researchers designing preclinical or clinical studies for this compound in pediatrics, consider these points:

  • Focus on Pharmacokinetics First: The most significant data gap is in PK. A PBPK approach, as outlined above, is a rational first step to predict exposure and inform dosing before initiating clinical trials in children [6] [7].
  • Prioritize Safety Monitoring: Based on data from gabapentin and adult studies of this compound, protocols should include stringent monitoring for somnolence, dizziness, respiratory depression (especially with concomitant opioids), and neuropsychiatric effects [3] [4].
  • Consider Renal Function: Gabapentin is primarily eliminated renally. Dosing adjustments are necessary in renal impairment, and this is a critical consideration for pediatric studies, as validated by the recent PBPK analysis [6] [7].

References

gabapentin enacarbil vs dopamine agonists RLS augmentation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Augmentation Risk

The fundamental difference between these treatments lies in their mechanisms and the associated long-term complication of augmentation.

Feature Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) Gabapentin Enacarbil (Alpha-2-Delta Ligand)
Drug Class Dopaminergic agents [1] Alpha-2-delta calcium channel ligands [2] [3]
Primary Mechanism Activates dopamine receptors in the brain [1] Binds to the α2δ subunit of voltage-gated calcium channels in the presynaptic terminal, reducing excitatory neurotransmitter release [4]
Association with Augmentation Strongly associated; primary cause of treatment discontinuation [2] [1] Not associated with augmentation [5] [3]
Proposed Mechanism for Augmentation Dysfunction in dopamine system including receptor desensitization (D3 downregulation, D1 upregulation), altered iron metabolism, and genetic factors [1] Mechanism does not involve the dopaminergic pathway, thereby avoiding this complication [5]

The diagram below illustrates the core pathophysiological concepts of RLS and the mechanisms leading to augmentation from long-term dopaminergic therapy.

G RLS RLS Pathophysiology IronDef Brain Iron Deficiency RLS->IronDef DA_Dysfunction Dopamine System Dysfunction RLS->DA_Dysfunction Genetic Genetic Risk Factors (e.g., BTBD9, MEIS1) RLS->Genetic DA_Therapy Dopamine Agonist Therapy IronDef->DA_Therapy DA_Dysfunction->DA_Therapy LongTerm Long-term: Pathological Changes Genetic->LongTerm Compensatory Short-term: Symptom Relief (Presynaptic effect) DA_Therapy->Compensatory Compensatory->LongTerm ReceptorChange Receptor Dysregulation (D3 desensitization, D1 upregulation) LongTerm->ReceptorChange Augmentation AUGMENTATION ReceptorChange->Augmentation Leads to GEn_Therapy This compound Therapy GEn_Mech Alpha-2-Delta Ligand Action (Reduced neuronal excitation) GEn_Therapy->GEn_Mech NoAugmentation No Augmentation Risk GEn_Mech->NoAugmentation Results in

Comparative Clinical Efficacy and Augmentation Data

Clinical trials and meta-analyses consistently show that while dopamine agonists are effective initially, their long-term use is compromised by high rates of augmentation. This compound demonstrates comparable efficacy without this risk.

Table 1: Efficacy and Augmentation from Clinical Studies

Metric / Intervention Dopamine Agonists (Pramipexole, Ropinirole) Levodopa This compound & Alpha-2-Delta Ligands
Improvement in IRLS Score vs. Placebo Effective (High-strength evidence) [6] N/A Effective (High-strength evidence) [6]
CGI-I Response vs. Placebo Improved [6] N/A Improved; efficacy unaffected by prior DA use [7] [8]
Augmentation Incidence (Pooled Analysis) ~6.0% [9] ~27.1% [9] ~0.9% (Pregabalin/Gabapentin class) [9]
Augmentation in Long-Term Studies (>1 year) Rates increase to 15-30% at 2-3 years, and 42-68% at ~10 years [1] N/A Not associated with augmentation [5]
Key Limitation Augmentation is the leading cause of treatment failure [1] Very high augmentation rate [9] Common side effects: dizziness and somnolence [7] [4]

Table 2: Impact of Prior Dopamine Agonist Exposure on Newer Therapies

This is a critical consideration when switching therapies due to augmentation.

Study Design & Intervention Patient Groups Key Finding on Efficacy Clinical Implication
Pooled Analysis of 3 RCTs (GEn) [7] [8] DA-Naïve vs. DA-Exposed No significant difference in IRLS improvement or CGI-I response at week 12. Prior DA exposure does not reduce GEn efficacy.
Post-Hoc Analysis (Dip/Suv) [10] DA-Naïve vs. DA-Exposed (pre-augmentation) DA-pretreated patients responded worse to both dopaminergic and non-dopaminergic drugs. Prior DA therapy may induce pathophysiological changes that impair future treatment response, even pre-augmentation.

Key Experimental Protocols in Clinical Trials

To evaluate the comparative efficacy and safety of RLS treatments, clinical trials typically employ standardized designs and endpoints.

Table 3: Common Methodologies in RLS Clinical Trials

Protocol Element Standard Application in RLS Trials Example Studies
Study Design Randomized, double-blind, placebo-controlled, parallel-group or crossover [7] [6] [10]. [7] [6] [10]
Patient Population Adults with moderate-to-severe primary RLS, diagnosed using International RLS Study Group (IRLSSG) criteria [7] [6]. IRLS total score ≥15 at baseline is common [6]. [7] [6]

| Key Efficacy Endpoints | Co-primary endpoints:

  • IRLS Scale: Mean change from baseline to Week 12 in the International RLS Rating Scale total score (0-40 scale; higher=more severe).
  • CGI-I Scale: Proportion of responders ("much" or "very much" improved) on the Clinical Global Impression-Improvement scale at Week 12 [7] [8]. | [7] [8] | | Safety & Augmentation Assessment | - Treatment-emergent adverse events (TEAEs) and serious AEs [7].
  • Augmentation: Monitored based on specific diagnostic criteria (e.g., earlier symptom onset, increased intensity, spread to other body parts) often using the IRLSSG diagnostic criteria [1]. | [7] [1] | | Statistical Analysis | Modified Intent-to-Treat (mITT) population for efficacy. Mixed-effect Model for Repeated Measures (MMRM) for continuous endpoints (e.g., IRLS) and logistic regression for categorical endpoints (e.g., CGI-I responder) [7] [8]. | [7] [8] |

Clinical Guideline Recommendations

Based on the evidence, major medical bodies have updated their treatment algorithms to reflect the risks of dopamine agonists.

  • American Academy of Sleep Medicine (AASM): The 2025 AASM guideline gives a strong recommendation for the alpha-2-delta ligands this compound, gabapentin, and pregabalin. It includes conditional recommendations against the standard use of pramipexole and ropinirole due to the risk of augmentation [3].
  • RLS Foundation: The Foundation's revised algorithm now recommends alpha-2-delta calcium channel ligands as first-line agents for chronic persistent RLS. Dopamine agonists should be a second-line therapy [2].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • This compound's Profile: It offers a favorable efficacy profile comparable to dopamine agonists but with a superior long-term safety and durability profile due to the absence of augmentation.
  • The Augmentation Problem: Augmentation with dopamine agonists is a well-validated, dose-related complication driven by complex pathophysiological changes in the dopamine system, making it a significant drawback in long-term disease management.
  • Paradigm Shift in Treatment: The clinical guidance has shifted, positioning non-dopaminergic agents like this compound as first-line treatments, underscoring the need for future drug development to focus on mechanisms that avoid dopaminergic pathways to prevent augmentation.

References

gabapentin enacarbil vs pregabalin neuropathic pain efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pregabalin vs. Gabapentin: Efficacy & Safety at a Glance

A 2024 meta-analysis provides the most direct comparison, synthesizing data from 14 studies and 3,346 patients. The table below summarizes the key findings regarding efficacy and safety [1] [2].

Outcome Measure Findings (Pregabalin vs. Gabapentin) Statistical Summary
Pain Intensity (VAS) Superior pain reduction with pregabalin (up to 12-14 weeks) SMD: -0.47 (95% CI: -0.74 to -0.19) [1]
Quality of Life (SF-12/SF-36/EQ-5D) Significant improvement with pregabalin SMD: 0.39 (95% CI: 0.11 to 0.68) [1]
Days with No/Mild Pain More days with pregabalin MD: 9.00 (95% CI: 8.93 to 9.07) [1]
Days with Severe Pain Fewer days with pregabalin MD: -3.00 (95% CI: -4.96 to -1.04) [1]
Opioid Consumption Lower opioid use with pregabalin OR: 0.50 (95% CI: 0.33 to 0.76) [1]
Common Adverse Events Gabapentin had a higher incidence of nausea and vomiting [1].

Another meta-analysis focusing specifically on Postherpetic Neuralgia (PHN) concluded that while pregabalin had a better overall therapeutic effect, gabapentin was associated with a lower incidence of adverse events and a better safety profile [3].

Experimental Data and Methodologies

Meta-Analysis Protocol (2024)

This study followed the PRISMA guidelines and employed the PICOS strategy to evaluate comparative studies [1].

  • Population (P): Patients with neuropathic pain.
  • Intervention (I): Treatment with pregabalin.
  • Comparator (C): Treatment with gabapentin.
  • Outcomes (O): Primary outcomes were efficacy (e.g., pain scores) and safety (adverse events).
  • Study Design (S): Comparative studies, including clinical trials and cohort studies.
  • Data Synthesis: Statistical analysis was performed using Review Manager 5.4.1 software. Effect sizes were calculated, and a sensitivity analysis was conducted based on medication dosage to test the robustness of the findings [1].
Preclinical Models for Neuropathic Pain

While clinical data is most relevant for efficacy, preclinical studies help elucidate mechanisms. The following table lists common animal models used to evaluate the anti-allodynic and anti-hyperalgesic effects of drugs like pregabalin [4].

Animal Model Abbreviation Key Findings with Pregabalin
Chronic Constriction Injury CCI Attenuation of allodynia and spontaneous pain [4].
Spinal Nerve Ligation SNL Significant reduction in mechanical hypersensitivity [4].
Chemotherapy-Induced Neuropathy - Amelioration of heat hyperalgesia and cold allodynia (e.g., with oxaliplatin or docetaxel) [4].
Formalin Test - Blockade of the late-phase (phase-2) nocifensive response [4].

Pharmacological Profiles: A Three-Way Comparison

Gabapentin enacarbil is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of its parent drug. The following table compares the key pharmacological characteristics of all three entities.

Property Gabapentin This compound Pregabalin
Status Parent Drug Prodrug of Gabapentin Structural Analog of Gabapentin
Mechanism of Action Binds to α2-δ subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release [5] [6]. Converted to gabapentin; the active form then acts identically to gabapentin [7] [8]. Binds with higher affinity to the α2-δ subunit than gabapentin [4] [6].
Oral Bioavailability Low and saturable (dose-dependent; decreases from ~60% to 27% as dose increases) [9]. Improved and more consistent (~74.5%) due to absorption via high-capacity transporters [9]. High and predictable (≥90%), not saturable [6].
Dosing Frequency Multiple times per day (3-4x) due to short half-life [9]. Once or twice daily (extended-release formulation) [8]. Twice daily [6].
Key Pharmacokinetic Advantage - Avoids saturable absorption; provides dose-proportional plasma levels [7] [9]. Linear pharmacokinetics with a predictable dose-response relationship [1].

Mechanism of Action Signaling Pathway

The primary mechanism of gabapentinoids involves binding to the α2-δ subunit of voltage-gated calcium channels. The following diagram illustrates the subsequent signaling pathway and biological effects.

G cluster_effects Biological Effects NeurotransmitterRelease Reduced Neurotransmitter Release PainSignal Attenuated Pain Signal Transmission NeurotransmitterRelease->PainSignal  Decreased Effect1 Reduction in: • Pain • Hyperalgesia • Allodynia PainSignal->Effect1 A2D A2D VGCC VGCC A2D->VGCC  Auxiliary Subunit CaInflux CaInflux VGCC->CaInflux  Pore-Forming  Subunit CaInflux->NeurotransmitterRelease  Triggers

Gaps in the Current Evidence and Further Research

  • Lack of Direct Comparisons: The most significant gap is the absence of head-to-head clinical trials directly comparing the efficacy and safety of pregabalin and this compound for neuropathic pain.
  • Efficacy of this compound in Pain: While this compound is well-established for Restless Legs Syndrome (RLS) [7] [9], robust clinical trial data specifically for neuropathic pain conditions is less prevalent in the searched literature compared to the extensive data available for both pregabalin and standard gabapentin.
  • Consulting Clinical Trial Registries: Websites like ClinicalTrials.gov may contain information on ongoing or completed studies directly comparing these agents.
  • Focusing on Specific Neuropathic Pain Conditions: The efficacy of a drug can vary depending on the underlying cause of the pain (e.g., diabetic neuropathy vs. postherpetic neuralgia). Research focused on the specific condition of interest to you may yield more targeted data.

References

gabapentin enacarbil clinical trial IRLS score improvement meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The following table summarizes the performance of gabapentin enacarbil against other common RLS treatments based on clinical trials and meta-analyses.

Treatment IRLS Score Improvement (vs. Placebo) Key Efficacy Findings Common Adverse Events Key Safety Considerations
This compound -4 to -6 points [1] [2] [3] Improves overall RLS severity, sleep disturbance, and sensory symptoms [3]. Somnolence/sedation, dizziness [1] [2]. Lower risk of augmentation compared to dopamine agonists [4].
Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) Similar efficacy to this compound [5]. Effective for subjective RLS symptoms [5]. Nausea (especially with ropinirole and pramipexole) [5]. Higher risk of augmentation and impulse control disorders [1] [4].

Detailed Experimental Protocols and Methodologies

For researchers, the key methodological details from the cited trials and analyses are as follows:

  • Study Designs: The data for this compound is derived from multiple 12-week, randomized, double-blind, placebo-controlled trials (e.g., PIVOT RLS I and II, and other coded studies like XP052, XP053, and XP081) [2] [3]. Longer-term extension studies of up to 52 weeks have also been conducted to assess maintenance of effect and long-term safety [2].
  • Patient Population: Trials enrolled adults (≥18 years) with moderate-to-severe primary RLS, as defined by the International RLS Study Group diagnostic criteria. Participants typically had an IRLS total score of ≥15 at baseline [3].
  • Primary Endpoints: The standard co-primary endpoints in these trials were:
    • Change from baseline to the end of treatment in the IRLS total score.
    • The proportion of "responders" on the Clinical Global Impression-Improvement (CGI-I) scale at the end of treatment [1] [2].
  • Analysis Methods: The meta-analysis comparing different treatments used a Bayesian mixed treatment comparison (MTC) model, which allows for indirect comparisons of interventions that have not been studied in head-to-head trials [5].

Mechanism of Action and Clinical Assessment

The following diagram illustrates the pathway from drug administration to clinical outcome assessment, which underpins the experimental findings.

A Oral Administration of This compound B Active Transport via Intestinal Nutrient Transporters (MCT-1, SMVT) A->B C Hydrolysis to Active Form: Gabapentin B->C D Binding to α2δ Subunit of Voltage-Gated Calcium Channels C->D E Reduced Neurotransmitter Release (Normalized Excitability) D->E F Clinical Outcome Assessment: IRLS & CGI Scales E->F

Pathway Explained: this compound is a prodrug designed to overcome the pharmacokinetic limitations of gabapentin [6] [7]. It is efficiently absorbed throughout the intestine via high-capacity nutrient transporters (MCT-1 and SMVT) and is rapidly converted to its active form, gabapentin [1] [7]. Gabapentin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which is believed to reduce the release of several excitatory neurotransmitters, thereby normalizing neuronal excitability and alleviating RLS symptoms [1] [7]. This sustained mechanism supports once-daily dosing.

The clinical outcomes are primarily measured using the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and the Clinical Global Impression-Improvement (CGI-I) scale, as shown in the assessment workflow below.

A Patient Reports Symptoms (Urge to Move, Sensations, Sleep Disturbance) B Clinician Assessment via Structured Scales A->B C IRLS (Patient-Rated) B->C D CGI-I (Clinician-Rated) B->D E Primary Endpoint: Change in IRLS Total Score C->E F Co-Primary Endpoint: CGI-I Responder Rate D->F

Assessment Explained: The IRLS is a validated, disease-specific 10-item scale that is the gold standard for assessing RLS severity in clinical trials. It patient-rated and covers symptoms, sleep impact, and mood [8] [3]. The CGI-I is a clinician-rated scale that measures global improvement, with a "responder" typically defined as a patient who is "much improved" or "very much improved" [1] [2]. These scales are strongly correlated and together provide a comprehensive view of treatment efficacy [8].

Key Insights for Drug Development

  • Dose Considerations: The FDA-approved dose for RLS is 600 mg once daily. However, clinical evidence suggests a potential dose-response relationship, where a 1200 mg dose may offer additional benefits for patients with severe sleep disturbances, despite being associated with a higher incidence of somnolence and dizziness [1].
  • Predictors of Response: Post-hoc analyses suggest that patients with a positive family history of RLS and those with normal ferritin levels (≥50 ng/mL) may derive greater benefit from this compound. A higher placebo response has been observed in patients with a high body mass index (BMI ≥25 kg/m²) and severe baseline symptoms (IRLS ≥21) [9], which is an important consideration for trial design.

References

gabapentin enacarbil polysomnography PLMS arousal index outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin Enacarbil: Known Efficacy and Proposed Mechanism

This compound is a prodrug of gabapentin, approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) [1]. Its efficacy in improving RLS symptoms has been established in multiple clinical trials.

The therapeutic action of this compound for RLS is believed to stem from its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain [1]. This mechanism is distinct from that of dopaminergic medications, which have been the traditional first-line treatment.

Recent insights into RLS pathophysiology suggest a role of hyperactive glutamatergic corticostriatal pathways [2]. By binding to the alpha-2-delta subunit, this compound is thought to modulate the release of excitatory neurotransmitters, including glutamate, which may contribute to its therapeutic effect in reducing sensory and motor symptoms of RLS [2] [1]. The following diagram illustrates this proposed signaling pathway and the drug's site of action.

G Proposed Neurochemical Pathway and Site of Action of this compound in RLS cluster_pathology Reported RLS Pathophysiology cluster_drug_action This compound Mechanism IronDeficiency Iron Deficiency A1R Downregulation of Inhibitory Adenosine A1 Receptors IronDeficiency->A1R GlutamateRelease Increased Glutamate Release from Corticostriatal Terminals Symptoms RLS Sensory & Motor Symptoms GlutamateRelease->Symptoms Normalization Normalization of Neurotransmitter Release GlutamateRelease->Normalization Targets A1R->GlutamateRelease Prodrug This compound (Prodrug) Gabapentin Gabapentin (Active Form) Prodrug->Gabapentin Hydrolysis Alpha2Delta Binds to Alpha-2-Delta Subunit of Voltage-Gated Calcium Channels Gabapentin->Alpha2Delta Alpha2Delta->Normalization TherapeuticEffect Reduction of RLS Symptoms Normalization->TherapeuticEffect

Research Context and Data Gaps

The table below summarizes the available information and identifies the specific gaps that prevent a full quantitative comparison.

Aspect Available Information from Search Identified Gaps for Your Guide
Proposed Mechanism Binds alpha-2-delta subunit; may normalize glutamate release [2] [1]. Sufficient for a mechanism diagram.
General Efficacy Effective for moderate-to-severe primary RLS; improves IRLS score & sleep disturbance [1]. Lacks specific PSG metrics vs. other drugs.
Dosing & Sleep 600 mg/day for RLS symptoms; 1200 mg/day may better address severe sleep disturbance [1]. No linked PSG data (e.g., PLMI, arousal index).
Key Comparators Dopamine agonists (e.g., pramipexole) are mentioned as first-line but cause augmentation [2] [1]. No head-to-head PSG outcome tables found.
PSG & Arousals Arousals are part of PLMS scoring; PLMS-related arousal index (PLMAI) is a known metric [3] [4]. No studies reporting GE's direct impact on PLMAI were found.

References

gabapentin enacarbil long-term safety efficacy 12-month study

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of RLS Treatments

Treatment Class Key Efficacy Findings Key Safety/Tolerability Findings Long-Term Study Data

| Gabapentin Enacarbil | Alpha2-delta ligand | IRLS Score Reduction: ~13 points (1200 mg, 12-wk) [1]; ~18 points (1200 mg, 52-wk) [2] CGI-I Responders: 72.8%-77.5% (12-wk) [1]; 87.1% (52-wk) [2] | Most common AEs: Dizziness (10.4%-24.3%) and Somnolence (18.0%-21.7%) [1]. In a 52-wk study, 96.2% had AEs (mostly mild/moderate), with dizziness (46.2%) and somnolence (41.2%) most common; serious AEs were rare (1.6%) [2]. | Up to 52 weeks [2] | | Dopamine Agonists (Pramipexole, Ropinirole) | Dopamine agonist | Demonstrated superiority over placebo and, for pramipexole, over levodopa [3]. | Augmentation (worsening of symptoms while on treatment) is a major limitation [4] [3]. Can cause impulse control disorders (e.g., pathological gambling), nausea, and orthostatic hypotension [4] [3]. | Long-term use often limited by augmentation and other AEs [3]. | | Levodopa/Carbidopa | Dopaminergic | Effective for intermittent symptoms [3]. | High incidence of augmentation (up to 70%) and rebound symptoms [3]. | Not suitable for long-term daily use due to augmentation risk [3]. | | Gabapentin | Alpha2-delta ligand | Effective in small studies; may be preferred for patients with painful RLS or neuropathy [3]. | Pharmacokinetic limitations: Saturable absorption leads to variable bioavailability and unpredictable dosing [4] [3]. | - |

Detailed Experimental Data and Methodologies

The data in the table above is derived from several key studies with the following designs:

This compound 12-Week RCT (PIVOT RLS II) [1]
  • Objective: To evaluate the efficacy and tolerability of GEn (600 mg and 1200 mg) versus placebo.
  • Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.
  • Participants: 325 adults with moderate-to-severe primary RLS.
  • Primary Endpoints:
    • Change from baseline in the International RLS (IRLS) total score.
    • Proportion of responders ("very much" or "much improved") on the Clinical Global Impression-Improvement (CGI-I) scale.
  • Key Findings: Both GEn 600 mg and 1200 mg demonstrated statistically significant improvement in IRLS scores and CGI-I responder rates compared to placebo.
This compound 52-Week Open-Label Study (Japanese Cohort) [2]
  • Objective: To evaluate the long-term efficacy and safety of GEn in Japanese patients with RLS.
  • Design: A 52-week, multicenter, open-label study.
  • Participants: 181 patients with RLS.
  • Intervention: GEn 1200 mg/day orally.
  • Endpoints: Change in IRLS score, CGI-I scores, Pittsburgh Sleep Quality Index (PSQI), SF-36 quality of life scores, and adverse event monitoring.
  • Key Findings: The study showed a sustained and significant reduction in IRLS scores from baseline to week 52. The most common adverse events, dizziness and somnolence, were mostly mild to moderate and occurred primarily in the first 4 weeks. No episodes of augmentation were reported.
This compound 9-Month Maintenance Study (PIVOT RLS Maintenance) [4]
  • Objective: To assess the maintenance of efficacy and tolerability of GEn over a longer period.
  • Design: The study included a 24-week single-blind phase (all patients on GEn 1200 mg), followed by a 12-week randomized, double-blind phase.
  • Participants: Responders from the initial phase were randomized to continue GEn 1200 mg or switch to placebo.
  • Primary Endpoint: Proportion of patients who experienced relapse during the 12-week double-blind phase.
  • Key Findings: Significantly fewer patients relapsed on GEn (9%) compared to placebo (23%), demonstrating maintained efficacy. The treatment was well-tolerated over the 9-month period.

The workflow of the 52-week study that provides the strongest evidence for 12-month safety and efficacy is summarized below:

Start Study Population: 181 Japanese RLS Patients A Baseline Assessment: IRLS, CGI, PSQI, SF-36 Start->A B Intervention: Open-label GEn 1200 mg/day A->B C 52-Week Treatment Period B->C D Ongoing Monitoring: Efficacy Scales & Adverse Events C->D Continuous E Study Conclusion: Final Assessment at Week 52 C->E D->C Ongoing

Key Insights for Professionals

  • Pharmacokinetic Advantage: this compound is a prodrug of gabapentin designed to overcome gabapentin's saturable absorption. It utilizes high-capacity nutrient transporters, resulting in more predictable, dose-proportional pharmacokinetics and suitability for once-daily dosing [4] [3].
  • Mechanism of Action: Unlike dopamine agonists, GEn is a non-dopaminergic agent. It binds to the α2δ subunit of voltage-gated calcium channels in the CNS, modulating calcium influx and normalizing the release of excitatory neurotransmitters [3]. This different mechanism may explain its lower risk of augmentation.
  • Place in Therapy: GEn (marketed as Horizant) is FDA-approved for RLS treatment. Evidence suggests it is an effective alternative for patients with daily RLS symptoms, particularly those who develop augmentation from dopamine agonists, those with comorbid pain, or those requiring a stable, once-daily formulation [3].

References

gabapentin enacarbil cost-effectiveness analysis RLS treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Pharmacokinetic Comparison of RLS Treatments

The table below synthesizes data on gabapentin enacarbil and common first-line dopamine agonists, providing a foundation for understanding their relative clinical value.

Medication Mechanism of Action Key Clinical Findings & Efficacy in RLS Common Adverse Effects Dosing & Pharmacokinetics FDA Approval & Cost
This compound [1] [2] [3] Prodrug of gabapentin; binds to α2δ subunit of voltage-gated calcium channels [2]. Improves International RLS (IRLS) score and sleep quality [1] [4]. Effective for long-term maintenance (12 weeks) vs. placebo [4]. Somnolence, dizziness [1]. Once-daily dosing (600 mg for RLS) [1]. Improved, dose-linear bioavailability [3]. FDA-approved for RLS (2011) [1]. Cost data not available in search results.
Pramipexole [5] Dopamine agonist [5]. Average rating of 6.7/10 from 245 ratings on Drugs.com [5]. 57% reported positive effect [5]. Nausea, dizziness, somnolence; risk of augmentation with long-term RLS use [1]. Immediate- and extended-release tablets [5]. Half-life: 8.9 hours [5]. FDA-approved for RLS. Lower-cost generic available (~$0.09 per 0.125 mg tablet) [5].
Ropinirole [5] Dopamine agonist [5]. Average rating of 6.4/10 from 334 ratings on Drugs.com [5]. 49% reported positive effect [5]. Drowsiness (may cause falling asleep during activities); risk of augmentation [5] [1]. Immediate- and extended-release tablets [5]. Half-life: 6 hours [5]. FDA-approved for RLS. Lower-cost generic available (~$0.19-$0.20 per 2 mg tablet) [5].

Key Experimental Data and Methodologies

The clinical data supporting the above comparisons come from rigorous trial designs.

  • Efficacy and Safety Trials for this compound: A key 36-week study involved a 24-week single-blind phase where all patients received this compound (1200 mg), followed by a 12-week double-blind phase where responders were randomized to continue the drug or switch to placebo [4].

    • Primary Endpoint: Time to loss of therapeutic response during the double-blind phase. The study found a significantly longer time to loss of response for this compound compared to placebo [4].
    • Key Efficacy Measures: The International RLS (IRLS) Study Group Rating Scale total score and the Clinical Global Impression of Improvement (CGI-I) score [1] [4].
  • Dose-Finding Studies: Clinical trials and a post-hoc meta-analysis indicated that this compound has two potential therapeutic dose levels [1]:

    • 600 mg/day: Approved by the FDA for subjective RLS symptoms [1].
    • 1200 mg/day: Found to be effective for both RLS symptoms and severe associated sleep disturbances, though it is associated with higher rates of somnolence and dizziness [1].

Pharmacological Mode of Action and Pathway

The following diagram illustrates the pathway through which this compound exerts its therapeutic effects.

G GE This compound (Oral Prodrug) GI GI Tract GE->GI MCT1 Transport via MCT-1 & SMVT GI->MCT1 Hydrolysis Hydrolysis by Nonspecific Esterases MCT1->Hydrolysis Gabapentin Gabapentin (Active Form) Hydrolysis->Gabapentin Blood Enters Systemic Circulation Gabapentin->Blood Target Binds to α2δ subunit of Voltage-Gated Calcium Channels Blood->Target Effect1 Reduced Presynaptic Calcium Influx Target->Effect1 Effect2 Inhibition of Excitatory Neurotransmitter Release Effect1->Effect2 Therapeutic Therapeutic Effect: Reduced RLS Symptoms Effect2->Therapeutic

The diagram title: This compound Mechanism of Action

How to Proceed with a Cost-Effectiveness Analysis

The search results explain why a direct cost-effectiveness analysis is challenging to construct from available data:

  • Different Dosing Paradigms: this compound's once-daily dosing may improve compliance [3], while dopamine agonists require consideration of long-term costs associated with managing side effects like augmentation, which can worsen the condition over time [1].
  • Comparative Efficacy vs. Cost: While dopamine agonists have lower-cost generics available [5], their long-term effectiveness may be limited by augmentation [1]. The value of this compound may lie in its sustained efficacy and different side-effect profile, but a formal analysis weighing these clinical benefits against its presumably higher drug cost is absent from the search results.

To build a complete analysis, you would need to model these factors using:

  • Drug Acquisition Costs: Obtain current pricing for brand-name Horizant (this compound) and generic pramipexole/ropinirole.
  • Clinical Outcome Data: Use the efficacy and safety rates from the tables above.
  • Health State Utilities: Assign quality-of-life weights (e.g., QALYs) for RLS symptom severity and drug-related side effects.
  • Cost Inputs: Model the direct and indirect costs of managing the condition and adverse events.

References

gabapentin enacarbil placebo-controlled trial postherpetic neuralgia

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Clinical Trials

The table below consolidates quantitative findings from pivotal placebo-controlled trials on gabapentin enacarbil for PHN.

Study Design & Citation Treatment Groups & Duration Primary Efficacy Outcome: Change in Pain Score (From Baseline) Key Safety Findings (Common Adverse Events)

| Randomized, double-blind, placebo-controlled trial [1] [2] | GEn 1,200 mg (n=107) GEn 2,400 mg (n=82) GEn 3,600 mg (n=87) Placebo (n=95) 14-week study (1-wk titration, 12-wk maintenance, 1-wk taper) | GEn 1,200 mg: -2.36* GEn 2,400 mg: -2.46* GEn 3,600 mg: -2.72* Placebo: -1.66 p-value statistically significant vs. placebo [1] | Dizziness and somnolence were the most commonly reported adverse events. All doses were generally well tolerated [1]. | | Randomized, double-blind, placebo-controlled trial [3] | GEn 1,200 mg BID† (n=47) Placebo (n=54) 14-day double-blind treatment | GEn: -2.1 Placebo: -1.2 *P = 0.0321 vs. placebo [3] | The study concluded that GEn was generally safe and well tolerated in patients with PHN [3]. |

Note: Pain intensity was typically measured using an 11-point numerical rating scale. †BID: Twice daily. The 1,200 mg dose of GEn provides approximately 624 mg of gabapentin equivalents [3].

Experimental Protocol Overview

The clinical trials for this compound in PHN followed rigorous, standardized methodologies. Here are the detailed protocols for the key studies cited:

  • Study PXN110748 [1] [2]:

    • Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
    • Participants: 371 adult subjects with PHN and a baseline 24-hour average pain intensity score of ≥4.0.
    • Intervention: Subjects were randomized to receive oral this compound (1,200 mg, 2,400 mg, or 3,600 mg) or a matching placebo once daily.
    • Procedure: The study included a 1-week dose up-titration phase, a 12-week maintenance phase at the target dose, and a 1-week dose taper phase.
    • Primary Endpoint: The change from baseline to the end of the 12-week maintenance period in the mean 24-hour average pain intensity score.
  • Pain Medicine, 2011 Study [3]:

    • Design: A randomized, double-blind, placebo-controlled trial with a pharmacokinetic component.
    • Participants: 115 patients with PHN entered the study, with 101 ultimately randomized for the double-blind phase.
    • Intervention: After a 7-day baseline period and an 11-day gabapentin run-in period, eligible patients were randomized to receive either GEn 1,200 mg (624 mg-equivalents gabapentin) or placebo twice daily for 14 days.
    • Primary Endpoint: The change in mean weekly pain scores from baseline to the end of the 14-day treatment period.

Mechanism of Action and Pharmacokinetic Advantage

This compound is a prodrug designed to overcome the pharmacokinetic limitations of traditional gabapentin, which suffers from saturable, variable absorption in the upper small intestine [4]. The diagram below illustrates the distinct pathway of this compound that enables its improved performance.

G GEn This compound (Oral) GI Gastrointestinal Tract GEn->GI Administered MCT1 High-Capacity Transporters (MCT-1, SMVT) GI->MCT1 Absorbed via Hydrolysis Enzymatic Hydrolysis MCT1->Hydrolysis Converted by Gabapentin Gabapentin (Active Form) Hydrolysis->Gabapentin Systemic Systemic Circulation Gabapentin->Systemic Dose-proportional sustained exposure Effect Sustained Pain Relief Systemic->Effect

This enhanced transport mechanism results in several key advantages over traditional gabapentin [3] [4]:

  • Improved Bioavailability: It provides sustained, dose-proportional exposure to gabapentin, avoiding the saturable absorption that plagues conventional gabapentin [1].
  • Superior Exposure: In a direct comparison, GEn tablets provided a significant increase in average steady-state gabapentin concentrations compared to traditional gabapentin capsules, despite a 31% lower daily dose of gabapentin equivalents [3].

Key Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that this compound is a therapeutically viable option for PHN. Its main advantage lies in its engineered pharmacokinetic profile, which translates to reliable, dose-proportional drug exposure and the feasibility of less frequent dosing, potentially improving patient compliance.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

329.18383758 Da

Monoisotopic Mass

329.18383758 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

Melting onset of about 64°C.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75OCL1SPBQ

Drug Indication

For the treatment of adult Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN).
FDA Label

Livertox Summary

Gabapentin enacarbil is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. Gabapentin enacarbil and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.

Drug Classes

Anticonvulsants

Pharmacology

Since gabapentin enacarbil is a prodrug of gabapentin, it's physiological effects are the same as gabapentin. Concerning PHN, gabapentin prevents allodynia and hyperalgesia.

Mechanism of Action

Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

478296-72-9

Absorption Distribution and Excretion

Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1.
Gabapentin enacarbil is eliminated primarily in the urine (94%) and to a lesser extent in the feces (5%).
The volume of distribution is 76L.
Renal clearance of gabapentin is 5 to 7 L/hr.

Metabolism Metabolites

Gabapentin enacarbil does not interact with any of the major cytochrome P450 enzymes.

Wikipedia

Gabapentin_enacarbil

FDA Medication Guides

HORIZANT
GABAPENTIN ENACARBIL
TABLET, EXTENDED RELEASE;ORAL
ARBOR PHARMS LLC
04/17/2020

Biological Half Life

The elimination half-life of gabapentin is 5.1 to 6.0 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Cundy KC, Branch R, Chernov-Rogan T, Dias T, Estrada T, Hold K, Koller K, Liu X, Mann A, Panuwat M, Raillard SP, Upadhyay S, Wu QQ, Xiang JN, Yan H, Zerangue N, Zhou CX, Barrett RW, Gallop MA: XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. J Pharmacol Exp Ther. 2004 Oct;311(1):315-23. Epub 2004 May 14. [PMID:15146028]
Bialer M: New antiepileptic drugs that are second generation to existing antiepileptic drugs. Expert Opin Investig Drugs. 2006 Jun;15(6):637-47. [PMID:16732716]
Cundy KC, Annamalai T, Bu L, De Vera J, Estrela J, Luo W, Shirsat P, Torneros A, Yao F, Zou J, Barrett RW, Gallop MA: XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. J Pharmacol Exp Ther. 2004 Oct;311(1):324-33. Epub 2004 May 14. [PMID:15146029]

Explore Compound Types